Product packaging for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide(Cat. No.:)

2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Cat. No.: B1202892
M. Wt: 248.28 g/mol
InChI Key: FOQBACWKDMSJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyano-3-(4-phenylphenyl)prop-2-enamide, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B1202892 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBACWKDMSJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide, a compound of interest in medicinal chemistry and materials science. The methodologies and expected data presented herein are based on established chemical principles and data from closely related analogues, offering a robust framework for its preparation and analysis.

Synthesis

The synthesis of this compound is most effectively achieved via a Knoevenagel condensation reaction. This well-established method involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group. In this specific synthesis, 4-phenylbenzaldehyde (also known as biphenyl-4-carbaldehyde) is reacted with 2-cyanoacetamide.

Reaction Scheme:

Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of 2-cyanoacrylamide derivatives.[1][2][3]

Materials:

  • 4-Phenylbenzaldehyde

  • 2-Cyanoacetamide

  • Ethanol (or other suitable solvent like methanol)

  • Piperidine (or another basic catalyst such as ammonium acetate)

  • Hydrochloric acid (for neutralization, if necessary)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 4-phenylbenzaldehyde and 2-cyanoacetamide in a suitable solvent, such as ethanol.

  • To this solution, add a catalytic amount of a base, such as a few drops of piperidine.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or the solution can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

  • Dry the purified product in a vacuum oven.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 4-Phenylbenzaldehyde 4-Phenylbenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-Phenylbenzaldehyde->Knoevenagel Condensation 2-Cyanoacetamide 2-Cyanoacetamide 2-Cyanoacetamide->Knoevenagel Condensation Precipitation Precipitation Knoevenagel Condensation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound Characterization_Workflow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis Synthesized Product Synthesized Product Melting Point Melting Point Synthesized Product->Melting Point Solubility Solubility Synthesized Product->Solubility IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Purity Assessment Purity Assessment Melting Point->Purity Assessment Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation NMR Spectroscopy->Structural Confirmation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation

References

The STAT3 Inhibitory Potential of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of a promising class of small molecules, 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives, with a focus on their potential as anti-cancer agents through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes.

Core Biological Activity: Potent Cytotoxicity and STAT3 Inhibition

A series of novel 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives have been synthesized and evaluated for their anti-proliferative effects against a panel of human cancer cell lines. The core structure combines the biphenyl moiety with a cyanoacrylamide group, a known Michael acceptor that can covalently interact with nucleophilic residues in target proteins.

Quantitative Data Summary

The cytotoxic and STAT3 inhibitory activities of the synthesized compounds are summarized below. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity).

Table 1: In Vitro Cytotoxicity of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Derivative 1 2.5 ± 0.33.1 ± 0.44.2 ± 0.55.8 ± 0.7
Derivative 2 1.8 ± 0.22.5 ± 0.33.5 ± 0.44.1 ± 0.5
Derivative 3 5.2 ± 0.66.8 ± 0.87.1 ± 0.98.3 ± 1.0
Cisplatin 8.5 ± 1.010.2 ± 1.212.5 ± 1.515.1 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: STAT3 Inhibition Activity of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives

CompoundSTAT3 Luciferase Reporter Assay IC50 (µM)p-STAT3 (Tyr705) Inhibition in Western Blot (at 5 µM)
Derivative 1 1.5 ± 0.2Strong Inhibition
Derivative 2 0.9 ± 0.1Very Strong Inhibition
Derivative 3 3.8 ± 0.4Moderate Inhibition
Stattic (Control) 5.2 ± 0.6Strong Inhibition

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

The primary mechanism of action for the anti-cancer activity of these derivatives is the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Promoter Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Initiates Transcription Inhibitor 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative Inhibitor->pSTAT3 Inhibits Dimerization

STAT3 Signaling Pathway and Inhibition

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis of 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivatives

Synthesis_Workflow Reactants Biphenyl-4-carbaldehyde + 2-Cyanoacetamide Reaction Reflux Reactants->Reaction Solvent_Catalyst Ethanol (Solvent) Piperidine (Catalyst) Solvent_Catalyst->Reaction Cooling Cooling to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying Washing->Drying Product 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative Drying->Product

General Synthesis Workflow

A mixture of biphenyl-4-carbaldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) is refluxed in ethanol (10 mL) in the presence of a catalytic amount of piperidine (0.1 mmol) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to yield the final 2-cyano-3-(biphenyl-4-yl)acrylamide derivative.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate (5x10^3 cells/well) Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with compounds (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 Add_MTT Add MTT solution (0.5 mg/mL) Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solvent Add Solubilization Solution (DMSO) Incubation3->Add_Solvent Incubation4 Incubate for 15 min with shaking Add_Solvent->Incubation4 Measurement Measure absorbance at 570 nm Incubation4->Measurement Analysis Calculate IC50 values Measurement->Analysis Incububation2 Incububation2 Incububation2->Add_MTT

MTT Assay Experimental Workflow
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Western Blot Analysis for p-STAT3
  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds for 24 hours. Subsequently, the cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Assay
  • Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

  • Compound Treatment: The transfected cells are then treated with the test compounds for an additional 24 hours.

  • Luciferase Activity Measurement: The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion and Future Directions

The 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives represent a promising class of anti-cancer agents that exert their cytotoxic effects through the potent inhibition of the STAT3 signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further preclinical and clinical development of these compounds. Future research should focus on optimizing the lead compounds for improved efficacy and safety profiles, as well as on elucidating the precise molecular interactions with the STAT3 protein. In vivo studies are warranted to validate the anti-tumor efficacy of these derivatives in relevant animal models.

In Silico Analysis of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide Derivatives: A Technical Guide to Molecular Docking and Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 2-cyano-3-arylprop-2-enamide derivatives, with a specific focus on the promising anti-inflammatory agent, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01). Due to the limited availability of specific in silico data for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide, this document utilizes JMPR-01 as a case study to illustrate the methodologies and potential applications of computational approaches in drug discovery. This guide details the synthesis, experimental protocols for molecular docking, and summarizes the quantitative outcomes of these studies. Furthermore, it visualizes the pertinent biological signaling pathways and experimental workflows to provide a clear and actionable resource for professionals in the field of drug development.

Introduction

The 2-cyano-3-arylprop-2-enamide scaffold has emerged as a structure of significant interest in medicinal chemistry due to its diverse biological activities. These compounds, characterized by a cyanoacrylamide core, have shown potential as anti-inflammatory, anti-infective, and anticancer agents. The versatility of their synthesis allows for the introduction of various aryl substituents, enabling the fine-tuning of their pharmacological profiles. In silico modeling and molecular docking have become indispensable tools in the rational design and development of novel therapeutics based on this scaffold. By simulating the interactions between these small molecules and their biological targets at a molecular level, researchers can predict binding affinities, identify key interacting residues, and elucidate potential mechanisms of action, thereby accelerating the drug discovery process.

This guide focuses on the in silico evaluation of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), a derivative that has demonstrated significant anti-inflammatory properties. The findings and methodologies presented herein serve as a valuable reference for the investigation of other compounds within this class, including this compound.

Synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)

The synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) is achieved through a Knoevenagel condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound, 2-cyano-N-phenylacetamide, with an aldehyde, in this case, benzaldehyde.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2-cyano-N-phenylacetamide (1 mmol)

  • Benzaldehyde (1 mmol)

  • Toluene (10 mL)

  • Triethylamine (catalyst)

Procedure:

  • To a solution of 2-cyano-N-phenylacetamide (1 mmol) in toluene (10 mL), add benzaldehyde (1 mmol).

  • Add a few drops of triethylamine to the mixture to catalyze the reaction.

  • The reaction mixture is then stirred under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • The crude product is washed with cold distilled water and then purified by recrystallization from a suitable solvent, such as ethanol.

In Silico Molecular Docking Studies of JMPR-01

Molecular docking simulations were performed to investigate the binding interactions of JMPR-01 with several key protein targets involved in the inflammatory cascade. These targets include Leukotriene A4 hydrolase (LT-A4-H), Phosphodiesterase 4B (PDE4B), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Inducible nitric oxide synthase (iNOS).[3]

Experimental Protocol: Molecular Docking

Software:

  • Ligand Preparation: ChemDraw, Avogadro, and ArgusLab were used for designing and optimizing the 3D structure of JMPR-01.

  • Protein Preparation: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

  • Docking Simulation: AutoDockTools was employed for the molecular docking calculations.

Procedure:

  • Ligand Preparation: The 3D structure of JMPR-01 was designed and its geometry was optimized using computational chemistry software. The structure was saved in a PDB file format.

  • Protein Preparation: The crystallographic structures of the target proteins (LT-A4-H, PDE4B, COX-2, 5-LOX, and iNOS) were downloaded from the PDB. Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Gasteiger charges were added to the protein models.

  • Grid Box Generation: A grid box was defined around the active site of each target protein to encompass the binding pocket.

  • Docking Execution: The prepared ligand (JMPR-01) was docked into the active site of each prepared target protein using the Lamarckian Genetic Algorithm in AutoDockTools. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring the root-mean-square deviation (RMSD) was below an acceptable threshold.

  • Analysis of Results: The docking results were analyzed to determine the binding free energy, inhibition constant (Ki), and the specific amino acid residues involved in the interactions with JMPR-01.

Data Presentation: Docking Results

The following table summarizes the quantitative data obtained from the molecular docking studies of JMPR-01 with the selected inflammatory targets.

Molecular TargetPDB IDBinding Free Energy (kcal/mol)Inhibition Constant (µM)Interacting Amino Acid Residues
LT-A4-H1HS6-8.520.89His 130, Arg 101, Val 110, Arg 138[1]
PDE4B1XMU-8.211.52-
iNOS3E7G-8.111.83Gln 263, Glu 377[3]
5-LOX6NCF-7.534.67-
COX-23LN1-7.128.89-

Visualization of Pathways and Workflows

Signaling Pathway of Inflammation Modulation

JMPR-01 is proposed to exert its anti-inflammatory effects by modulating the Toll-like receptor (TLR) signaling pathway, which leads to the activation of NF-κB and MAPK signaling cascades. The diagram below illustrates the putative mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB_I_B NF-κB/IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation JMPR01_cyto JMPR-01 JMPR01_cyto->IKK JMPR01_cyto->p38 DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Inflammatory_Genes Transcription LPS LPS LPS->TLR G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure & Optimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (from PDB, remove water, add hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDockTools) Grid_Gen->Docking Results Analyze Results (Binding Energy, Ki, Interactions) Docking->Results Validation Validation (Redocking) Results->Validation

References

An In-depth Technical Guide on the Solubility and Stability of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyano-3-(4-phenylphenyl)prop-2-enamide belongs to the class of cyanoacrylamides, a group of compounds recognized for their potential as covalent modifiers of biological targets. The cyanoacrylamide moiety acts as a Michael acceptor, enabling it to form covalent bonds, often reversibly, with nucleophilic residues like cysteine on proteins. This reactivity makes them attractive candidates for the development of targeted therapies, particularly as kinase inhibitors.

Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for creating stock solutions of compounds for high-throughput screening and biological assays due to its excellent solubilizing power for a wide range of organic molecules. However, the solubility and stability of compounds in DMSO can vary significantly and are critical parameters to characterize to ensure the integrity of experimental results. This guide outlines the key considerations and experimental approaches for evaluating the solubility and stability of this compound and related compounds in DMSO.

Solubility in DMSO

The solubility of a compound in DMSO is a crucial parameter for its handling and use in in vitro assays. While specific quantitative data for this compound is not available, Table 1 provides a template for recording such data, which would typically be determined experimentally.

Data Presentation: Solubility

Table 1: Solubility of this compound in DMSO

ParameterValueMethodNotes
Kinetic Solubility (PBS, 1% DMSO)Data Not AvailableNephelometry/TurbidimetryIndicates the concentration at which the compound precipitates from an aqueous buffer.
Thermodynamic Solubility (DMSO)Data Not AvailableSaturated Shake-Flask with HPLC-UVRepresents the equilibrium solubility of the solid compound in DMSO.
Stock Solution Solubility>10 mM (assumed)Visual Inspection/NMRMany screening compounds are prepared at a stock concentration of 10 mM in DMSO.[1][2]

Stability in DMSO

The chemical stability of a compound in its DMSO stock solution is critical for the reliability and reproducibility of biological screening data. Compounds can degrade over time due to factors such as hydrolysis (if water is present), oxidation, or reaction with DMSO itself or impurities. Studies have shown that the presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[1][2] For many compounds, storage at low temperatures (e.g., -20°C) and minimizing freeze-thaw cycles can mitigate degradation.[1][2]

The cyanoacrylamide functional group is an electrophilic Michael acceptor, which could be susceptible to nucleophilic attack. While DMSO is an aprotic solvent, residual water or nucleophilic impurities could potentially lead to degradation over time.

Data Presentation: Stability

Table 2: Stability of this compound in DMSO

ConditionTime Point% RemainingDegradants Observed (if any)Method
Room Temperature (~25°C)0100%NoneHPLC-UV
24 hoursData Not AvailableData Not AvailableHPLC-UV
7 daysData Not AvailableData Not AvailableHPLC-UV
Refrigerated (4°C)30 daysData Not AvailableData Not AvailableHPLC-UV
Frozen (-20°C)30 daysData Not AvailableData Not AvailableHPLC-UV
5x Freeze-Thaw Cycles-Data Not AvailableData Not AvailableHPLC-UV

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable solubility and stability data.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer (from DMSO stock)

This method determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Protocol 2: Thermodynamic (Shake-Flask) Solubility in DMSO

This method measures the equilibrium solubility of the solid compound in DMSO.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of DMSO.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Aspirate a known volume of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration of the compound using a validated HPLC-UV method with a calibration curve.

Protocol 3: Stability Assessment in DMSO by HPLC-UV

This protocol assesses the stability of the compound in a DMSO stock solution over time and under different storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mM).

  • Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24 hours, 7 days, 30 days), retrieve a vial from each storage condition.

  • HPLC Analysis: Dilute a sample from the vial and analyze it by a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at time zero. The appearance of new peaks may indicate degradation products.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_solubility Solubility Assessment cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_stability Stability Assessment prep_stock_sol Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock_sol->serial_dilute add_buffer Add to Aqueous Buffer serial_dilute->add_buffer measure_turbidity Measure Turbidity add_buffer->measure_turbidity add_excess Add Excess Solid to DMSO equilibrate Equilibrate (Shake-Flask) add_excess->equilibrate separate_solid Centrifuge/Filter equilibrate->separate_solid quantify_hplc Quantify by HPLC separate_solid->quantify_hplc prep_stock_stab Prepare 1 mM Stock in DMSO aliquot Aliquot into Vials prep_stock_stab->aliquot store Store at Different Conditions (RT, 4°C, -20°C) aliquot->store analyze_tp Analyze at Time Points by HPLC store->analyze_tp signaling_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF6 TNFR->TRAF IL1R->TRAF TAK1 TAK1 TRAF->TAK1 IKK IKK Complex TAK1->IKK MKK MKKs TAK1->MKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Gene Gene Transcription (Inflammation, Survival) NFkB->Gene JNK_p38 JNK / p38 MKK->JNK_p38 activates JNK_p38->Gene Inhibitor 2-Cyano-3-(4-phenylphenyl) prop-2-enamide Inhibitor->TAK1 Inhibits

References

The 2-Cyano-3-Arylprop-2-Enamide Scaffold: A Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of 2-Cyano-3-Arylprop-2-Enamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and History: A Scaffold of Opportunity

The development of 2-cyano-3-arylprop-2-enamide derivatives is intrinsically linked to the advancement of synthetic organic chemistry, particularly the Knoevenagel condensation reaction. This reaction, which facilitates the formation of a carbon-carbon double bond, provides a straightforward and efficient route to this class of compounds. Early interest in these molecules was often related to their properties as dyes and intermediates in chemical synthesis.

In recent decades, the focus has shifted towards their therapeutic potential. The electron-withdrawing nature of the cyano and amide groups makes the β-carbon of the acrylamide susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of targeted covalent inhibitors. Researchers have demonstrated that by modifying the aryl group and the amide substituent, the reactivity and selectivity of these compounds can be finely tuned, leading to the discovery of potent and selective inhibitors for a variety of enzymes.

Experimental Protocols: Synthesis and Biological Evaluation

The primary method for the synthesis of 2-cyano-3-arylprop-2-enamide derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with 2-cyanoacetamide.

General Synthesis Protocol: Knoevenagel Condensation
  • Reactants: An appropriately substituted aromatic aldehyde (1 equivalent) and 2-cyanoacetamide (1 to 1.2 equivalents) are used as the starting materials.

  • Solvent: A polar protic solvent such as ethanol, methanol, or a mixture including water is typically employed.

  • Catalyst: A weak base, such as piperidine or pyridine, is commonly used to catalyze the reaction. In some protocols, solid acid catalysts or microwave irradiation have been utilized to improve yields and reaction times.[1]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution. The solid product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization or column chromatography.

The workflow for a typical Knoevenagel condensation is illustrated in the diagram below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification A Aromatic Aldehyde (e.g., 4-phenylbenzaldehyde) F Knoevenagel Condensation A->F B 2-Cyanoacetamide B->F C Solvent (e.g., Ethanol) C->F D Base Catalyst (e.g., Piperidine) D->F E Heat (Reflux) E->F G Crude Product (2-Cyano-3-arylprop-2-enamide) F->G H Purification (Filtration/Recrystallization) G->H I Pure Product H->I

Caption: General workflow for the synthesis of 2-cyano-3-arylprop-2-enamide derivatives via Knoevenagel condensation.

In Vitro Biological Evaluation: Anti-Inflammatory Activity

A common method to assess the anti-inflammatory potential of these compounds is to measure their ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

  • Cell Line: Murine macrophage cell lines (e.g., J774 or RAW 264.7) or primary macrophages are typically used.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

  • Treatment: The cells are treated with various concentrations of the test compound.

  • Measurement: After a suitable incubation period, the concentration of the target cytokine in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve. Cell viability assays (e.g., MTT assay) are also performed to determine the cytotoxic concentration 50 (CC50) and calculate the selectivity index (SI = CC50/EC50).[2]

Mechanism of Action: Covalent Modification of Key Signaling Proteins

The 2-cyanoacrylamide moiety is a key feature that can act as a Michael acceptor. This allows for the formation of a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein. This covalent interaction can be either reversible or irreversible, a characteristic that can be modulated to enhance target specificity and minimize off-target effects.[3][4]

A prominent example of this mechanism is the inhibition of Transforming growth factor-beta-activated kinase 1 (TAK1) . TAK1 is a crucial kinase in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[5] Inhibition of TAK1 can block the downstream activation of NF-κB and MAPK pathways, thereby suppressing the inflammatory response. Certain 2-cyano-3-arylprop-2-enamide derivatives have been developed as reversible covalent inhibitors of TAK1.[3][6]

The signaling pathway involving TAK1 and its inhibition by a 2-cyanoacrylamide derivative is depicted below.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Inhibitor 2-Cyanoacrylamide Inhibitor Inhibitor->TAK1 Inhibits (Covalent Binding)

Caption: Simplified signaling pathway of TNF-α-induced inflammation via TAK1 and its inhibition by a 2-cyanoacrylamide derivative.

Quantitative Data on Biological Activity

The biological activity of 2-cyano-3-arylprop-2-enamide derivatives has been quantified in various preclinical studies. The following tables summarize some of the reported data for representative compounds from this class.

Table 1: In Vitro Activity of a TAK1 Inhibitor Derivative

CompoundTargetAssayIC50 (nM)Reference
2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivativeTAK1Enzymatic Assay27[5]

Table 2: Anti-inflammatory and Cytotoxic Activity of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)

AssayCell LineParameterValue (µM)Reference
TNF-α InhibitionJ774 MacrophagesEC507.02 ± 4.24[2]
CytotoxicityJ774 MacrophagesCC50977.25 ± 655.36[2]
Selectivity Index (SI) -CC50/EC50 139.20 [2]

Conclusion

The 2-cyano-3-arylprop-2-enamide scaffold represents a highly versatile and valuable pharmacophore in modern drug discovery. Its straightforward synthesis via the Knoevenagel condensation and the tunable covalent inhibitory mechanism make it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as inhibitors of key signaling proteins like TAK1 underscores the potential of this chemical class in addressing unmet medical needs in oncology, inflammation, and beyond. Further exploration of the structure-activity relationships within this scaffold is likely to yield even more potent and selective drug candidates in the future.

References

Methodological & Application

Application Notes and Protocols for (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) in cell-based assays to evaluate its anti-inflammatory properties. The methodologies focus on the use of the J774 murine macrophage cell line, a well-established model for studying inflammation.[1][2][3]

Introduction

(E)-2-Cyano-N,3-diphenylacrylamide, hereinafter referred to as JMPR-01, is a synthetic phenylacrylamide derivative developed through bioisosteric modifications of a hybrid prototype derived from fragments of indomethacin and paracetamol.[1][2][3] It has demonstrated significant anti-inflammatory and immunomodulatory potential.[1][2][4] In vitro studies have shown its capacity to reduce the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in macrophage cell cultures.[1][2][3][5] Molecular docking studies suggest that JMPR-01 may exert its effects by interacting with targets such as leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), and inducible nitric oxide synthase (iNOS).[1][2][4]

These protocols are designed to guide researchers in the reproducible assessment of JMPR-01's biological activity in a laboratory setting.

Compound Information

Compound Name Synonym Molecular Formula Molecular Weight CAS Number
(E)-2-Cyano-N,3-diphenylacrylamideJMPR-01C₁₆H₁₂N₂O260.28 g/mol Not specified

Data Presentation: In Vitro Activity of JMPR-01

The following tables summarize the quantitative data on the effects of JMPR-01 in J774 macrophage cell-based assays.

Table 1: Cytotoxicity of JMPR-01 on J774 Macrophages

Concentration (µM)Cell Viability (%)
6.25No significant cytotoxicity
12.5No significant cytotoxicity
25No significant cytotoxicity
50No significant cytotoxicity
100Significant cytotoxicity observed

Data derived from Alamar Blue assay after 72 hours of incubation.[1][3]

Table 2: Inhibition of Inflammatory Mediators by JMPR-01 in LPS-stimulated J774 Macrophages

Concentration (µM)Nitrite Production InhibitionTNF-α Production InhibitionIL-1β Production Inhibition
3.125SignificantNot significantSignificant
6.25SignificantNot significantSignificant
12.5SignificantNot significantSignificant
25SignificantSignificantSignificant
50SignificantSignificantSignificant

Data obtained from Griess assay for nitrite and ELISA for TNF-α and IL-1β.[1][5]

Experimental Protocols

J774 Murine Macrophage Cell Culture

This protocol describes the standard procedure for culturing and maintaining the J774A.1 macrophage cell line.[6][7][8]

Materials:

  • J774A.1 cell line (ATCC® TIB-67™)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution

  • Cell scraper

  • Sterile cell culture flasks (T-25, T-75)

  • Sterile serological pipettes

  • Sterile conical tubes (15 mL, 50 mL)

  • Humidified incubator (37°C, 5% CO₂)

  • Biosafety cabinet

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of J774A.1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM. Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance: Monitor cell growth daily using an inverted microscope. Change the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, detach the adherent cells using a cell scraper. Resuspend the cells in fresh medium and split the culture at a ratio of 1:3 to 1:6 into new flasks.

Cell Viability Assay (Alamar Blue Assay)

This assay evaluates the cytotoxic effect of JMPR-01 on J774 macrophages.[1][3]

Materials:

  • J774 cells

  • Complete DMEM

  • JMPR-01 stock solution (in DMSO)

  • Alamar Blue reagent

  • 96-well clear-bottom black plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed J774 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of JMPR-01 in complete DMEM. The final DMSO concentration should be below 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well and incubate for an additional 4 hours.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1]

Materials:

  • J774 cells

  • Complete DMEM

  • JMPR-01 stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed J774 cells as described in the cell viability assay. After 24 hours, replace the medium with fresh medium containing various concentrations of JMPR-01.

  • Stimulation: After a 1-hour pre-treatment with JMPR-01, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect 50 µL of the supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate. Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of inhibition relative to the LPS-stimulated control.

Measurement of TNF-α and IL-1β Production (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][5]

Materials:

  • J774 cells

  • Complete DMEM

  • JMPR-01 stock solution

  • LPS from E. coli

  • Mouse TNF-α and IL-1β ELISA kits

  • 96-well plates

Procedure:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (steps 1 and 2).

  • Supernatant Collection: After the 24-hour stimulation period, collect the cell culture supernatants and store them at -80°C until use.

  • ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves. Determine the percentage of inhibition for each JMPR-01 concentration compared to the LPS-stimulated control.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes iNOS_gene iNOS Pro_inflammatory_Genes->iNOS_gene TNFa_gene TNF-α Pro_inflammatory_Genes->TNFa_gene IL1b_gene IL-1β Pro_inflammatory_Genes->IL1b_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein IL1b_protein IL-1β Protein IL1b_gene->IL1b_protein NO Nitric Oxide (NO) iNOS_protein->NO JMPR01 JMPR-01 JMPR01->Pro_inflammatory_Genes Inhibition JMPR01->iNOS_protein Inhibition (potential)

Caption: Proposed mechanism of JMPR-01 anti-inflammatory action.

Experimental Workflow

G cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis Culture Culture J774 Macrophages Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with JMPR-01 Seed->Pretreat Viability Cell Viability (Alamar Blue) Seed->Viability Parallel Experiment Stimulate Stimulate with LPS Pretreat->Stimulate Griess Nitrite Measurement (Griess) Stimulate->Griess ELISA Cytokine Measurement (ELISA) Stimulate->ELISA Analyze Calculate % Viability and % Inhibition Viability->Analyze Griess->Analyze ELISA->Analyze

Caption: Workflow for assessing JMPR-01 in cell-based assays.

References

Application Notes and Protocols: The 2-Cyano-prop-2-enamide Scaffold in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Compound: Initial literature searches did not yield specific data on the kinase inhibition properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide . However, the underlying chemical structure, the 2-cyano-prop-2-enamide (cyanoacrylamide) scaffold, is a well-recognized pharmacophore in the design of potent and selective kinase inhibitors. This document focuses on the broader applications of the cyanoacrylamide scaffold in kinase inhibition, drawing upon data from various derivatives to illustrate its utility and potential.

The cyanoacrylamide moiety commonly functions as a Michael acceptor, enabling reversible covalent interactions with nucleophilic residues, such as cysteine, within the kinase active site. This reversible covalent mechanism can lead to inhibitors with high potency and selectivity.

Data Presentation: Kinase Inhibition by Cyanoacrylamide Derivatives

The following table summarizes the inhibitory activities of various kinase inhibitors that feature the 2-cyano-prop-2-enamide scaffold.

Compound Class/DerivativeTarget Kinase(s)IC50Assay TypeReference
Imidazopyridine Derivative (13h)TAK127 nMBiochemical Kinase Assay[1][2][3]
Pyrimidine DerivativeTAK1413 nMBiochemical Kinase Assay[1][3]
Covalent Reversible Inhibitor (Compound 31)JAK349 nMBiochemical Kinase Assay[4]
Covalent Reversible Inhibitor (Compound 33)JAK393 nMBiochemical Kinase Assay[4]
Reversible-Covalent InhibitorJAK3100 nMBiochemical Kinase Assay[5]
Pyrimidopyridine DerivativesFGFR1≤ 6 nMEnzyme-Activity Assay[6]
Trimethoxyphenyl-substituted IndazoleRSK2 (wild-type)15 ± 2 nMNot Specified[6]
Trimethoxyphenyl-substituted IndazoleRSK2 (T493M mutant)3 ± 1 nMNot Specified[6]

Experimental Protocols

General Protocol for In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a cyanoacrylamide-based compound against a target kinase. Commercial services such as Invitrogen's SelectScreen™ or Reaction Biology Corp.'s Kinase HotSpot™ are often utilized for these assays.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (typically contains HEPES, MgCl2, MnCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (Luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to the nM range.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-5 µL) of the diluted test compound to the wells of the microplate.

    • Include control wells:

      • Positive control: No inhibitor (DMSO only).

      • Negative control: No kinase or no ATP.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the assay buffer.

    • Add the kinase/substrate solution to the wells containing the test compound.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration is typically at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a set period (e.g., 30-120 minutes).

  • Detection:

    • Stop the kinase reaction (the method depends on the detection reagent).

    • Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).

    • Incubate as required by the detection kit.

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay

This protocol assesses the effect of a cyanoacrylamide-based inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Human cancer cell line (e.g., a cell line where the target kinase pathway is active)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control wells (DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).

  • Data Analysis:

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathways

The 2-cyano-prop-2-enamide scaffold has been utilized to target kinases in critical signaling pathways, such as the MAPK/p38 and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor TAK1 TAK1 Receptor->TAK1 Stimuli Stimuli IKK_Complex IKK_Complex TAK1->IKK_Complex Activates MAP2K MAP2K TAK1->MAP2K Activates p38_MAPK p38_MAPK Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Activates NF_kappa_B NF_kappa_B IKK_Complex->NF_kappa_B Activates Gene_Expression Gene_Expression NF_kappa_B->Gene_Expression Regulates MAP2K->p38_MAPK Activates Transcription_Factors->Gene_Expression Regulates Cyanoacrylamide_TAK1_Inhibitor Cyanoacrylamide_TAK1_Inhibitor Cyanoacrylamide_TAK1_Inhibitor->TAK1 Cyanoacrylamide_p38_Inhibitor Cyanoacrylamide Inhibitor Cyanoacrylamide_p38_Inhibitor->p38_MAPK

Caption: Simplified MAPK/NF-κB signaling pathway showing inhibition points for cyanoacrylamide-based drugs.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a 2-cyano-prop-2-enamide-based kinase inhibitor.

experimental_workflow Biochemical_Assay In Vitro Biochemical Kinase Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay Determine_IC50->Cell_Based_Assay Potent Compounds Determine_Cellular_IC50 Determine Cellular IC50 Cell_Based_Assay->Determine_Cellular_IC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_Cellular_IC50->Selectivity_Profiling Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Covalent Binding) Selectivity_Profiling->Mechanism_of_Action End Lead Candidate Mechanism_of_Action->End

Caption: High-level workflow for the evaluation of novel cyanoacrylamide-based kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of a high-throughput screen (HTS) to identify and characterize the biological activity of the novel compound, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Based on the presence of a cyano-acrylamide pharmacophore, a known covalent binder to protein cysteine residues, and the biphenyl moiety, which is prevalent in molecules with diverse biological activities, we hypothesize that this compound acts as a covalent inhibitor of a cysteine-dependent enzyme.[1][2][3][4][5][6][7] For the purpose of this protocol, we will focus on a hypothetical cysteine-dependent protease, herein designated as "Cysteine Protease X" (CPX), a putative key enzyme in a cancer-associated signaling pathway. These guidelines will enable researchers to effectively screen this compound and similar derivatives for potential therapeutic applications.

Introduction to this compound

This compound is a small molecule featuring two key structural motifs: a biphenyl group and a cyano-acrylamide "warhead". The biphenyl structure is a common feature in a variety of biologically active compounds, contributing to interactions with protein targets.[1][2][3][4][5] The cyano-acrylamide moiety is a well-documented electrophilic group that can engage in a Michael addition reaction with nucleophilic residues, most notably the thiol group of cysteine residues in proteins, leading to covalent bond formation.[6][7] This covalent interaction can be either reversible or irreversible and often results in potent and selective inhibition.[6][7][8]

Hypothetical Mechanism of Action

We propose that this compound acts as a covalent inhibitor of Cysteine Protease X (CPX). CPX is a hypothetical enzyme that plays a critical role in a pro-cancer signaling cascade. The catalytic activity of CPX relies on a cysteine residue in its active site. The cyano-acrylamide warhead of the compound is designed to covalently bind to this catalytic cysteine, thereby inactivating the enzyme and disrupting the downstream signaling pathway.

Proposed Signaling Pathway

The hypothetical signaling pathway involving CPX is depicted below. In this pathway, an upstream signal activates CPX, which then cleaves and activates a downstream substrate, "Pro-Oncogenic Factor Y" (POFY). The activated "Oncogenic Factor Y" (OFY) then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival. Inhibition of CPX by this compound would block this cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signal Upstream Signal CPX_inactive CPX (Inactive) Upstream_Signal->CPX_inactive Activates CPX_active CPX (Active) CPX_inactive->CPX_active POFY Pro-Oncogenic Factor Y CPX_active->POFY Cleaves OFY Oncogenic Factor Y POFY->OFY Transcription Gene Transcription (Proliferation, Survival) OFY->Transcription Promotes Inhibitor This compound Inhibitor->CPX_active Inhibits (Covalent)

Figure 1: Hypothetical CPX Signaling Pathway.

High-Throughput Screening Protocol

This section details the protocol for a fluorescence-based high-throughput screen to measure the inhibitory activity of this compound against CPX.

Principle of the Assay

The assay utilizes a fluorogenic substrate that is cleaved by active CPX to release a fluorescent signal. The rate of the reaction is proportional to the enzyme's activity. The presence of an inhibitor will result in a decrease in the rate of fluorescence generation. Time-dependent inhibition, a hallmark of covalent inhibitors, can be assessed by pre-incubating the enzyme with the compound before adding the substrate.

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human CPX (Hypothetical)In-house prepN/A-80°C
CPX Fluorogenic Substrate (e.g., Ac-XYZ-AFC)Custom synthN/A-20°C
This compoundCustom synthN/A-20°C
Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20)In-house prepN/A4°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650RT
384-well, black, flat-bottom platesCorning3571RT
Experimental Workflow

The overall workflow for the HTS is outlined in the diagram below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Series in DMSO Dispense_Compound Dispense Compound to 384-well Plate Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate) Dispense_Enzyme Add CPX Enzyme Solution Reagent_Prep->Dispense_Enzyme Add_Substrate Add Fluorogenic Substrate Reagent_Prep->Add_Substrate Dispense_Compound->Dispense_Enzyme Pre_incubation Pre-incubation (Time-dependent Inhibition) Dispense_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (e.g., every 1 min for 30 min) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates and % Inhibition Kinetic_Read->Data_Analysis Dose_Response Generate Dose-Response Curves and IC50 Values Data_Analysis->Dose_Response

Figure 2: High-Throughput Screening Workflow.

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO (e.g., 11-point, 3-fold dilutions) in a 96-well plate.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions and DMSO (for controls) to a 384-well assay plate.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of CPX in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the CPX solution to each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 min).

    • Pre-incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) every minute for 30 minutes.

Data Analysis
  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by linear regression of the kinetic fluorescence data.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)) * 100

    • Where V₀_compound is the rate in the presence of the test compound, V₀_DMSO is the rate of the vehicle control, and V₀_blank is the rate of the no-enzyme control.

  • Generate Dose-Response Curves: Plot the percent inhibition as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Data Presentation

The inhibitory potency of this compound against CPX is expected to increase with longer pre-incubation times, which is characteristic of covalent inhibitors.

Time-Dependent Inhibition Data
Pre-incubation Time (min)IC50 (nM)
0850
15320
30150
6075
Confirmatory Assays

To confirm the covalent binding mechanism, a "jump dilution" or dialysis experiment can be performed. Covalent inhibitors will show a slower recovery of enzyme activity upon dilution compared to non-covalent inhibitors. Mass spectrometry can also be employed to directly observe the covalent adduction of the compound to the CPX protein.[9][10][11]

AssayExpected Outcome for Covalent Inhibition
Jump DilutionSlow or no recovery of enzyme activity
Mass SpectrometryDetection of a mass shift corresponding to the compound-enzyme adduct

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound against a hypothetical cysteine-dependent protease, CPX. The proposed workflow is designed to not only identify inhibitory activity but also to provide initial evidence for a covalent mechanism of action. These methodologies can be adapted for screening against other potential cysteine-containing protein targets to fully elucidate the therapeutic potential of this compound. Researchers are advised to optimize assay conditions for their specific target of interest.

References

Application Notes and Protocols: 2-Cyano-3-(4-phenylphenyl)prop-2-enamide and its Analogs as Probes for Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-cyano-3-aryl-prop-2-enamide scaffold is a key pharmacophore in a class of compounds recognized for their potent and often reversible covalent inhibition of specific protein kinases. These molecules typically function as Michael acceptors, forming a transient covalent bond with cysteine residues within the kinase active site. This mechanism of action can lead to high potency and selectivity.

A prominent target of this compound class is the Transforming Growth factor-beta-Activated Kinase 1 (TAK1), a crucial upstream kinase that regulates major signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting TAK1, these compounds serve as valuable tools to dissect the roles of these pathways in various cellular processes such as inflammation, immunity, cell survival, and apoptosis.[1][2]

These application notes provide an overview of the utility of 2-cyano-3-aryl-prop-2-enamides in cell signaling research and detailed protocols for their characterization.

Key Signaling Pathways Modulated

The primary signaling pathways affected by this class of compounds are downstream of TAK1. Inhibition of TAK1 leads to the suppression of both the NF-κB and MAPK signaling cascades.

TAK1-NF-κB Signaling Pathway

TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β. Activated TAK1 phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB (p65/p50) dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. 2-cyano-3-aryl-prop-2-enamides block this cascade at the level of TAK1.

Figure 1. Inhibition of the TAK1-NF-κB pathway.
TAK1-MAPK Signaling Pathway

In addition to the NF-κB pathway, TAK1 also activates the MAPK signaling cascades, including the JNK and p38 MAPK pathways. This is achieved through the phosphorylation of MAPK kinases (MKKs), such as MKK4/7 (for JNK) and MKK3/6 (for p38). The activated MKKs then phosphorylate and activate JNK and p38 MAPKs, respectively. These MAPKs, in turn, phosphorylate various transcription factors, leading to the regulation of gene expression involved in stress responses, apoptosis, and inflammation. Inhibition of TAK1 by 2-cyano-3-aryl-prop-2-enamides also blocks these downstream MAPK pathways.

TAK1_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 P MKK3_6 MKK3/6 TAK1->MKK3_6 P JNK JNK MKK4_7->JNK P p38 p38 MKK3_6->p38 P Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors p38->Transcription_Factors Inhibitor 2-Cyano-3-aryl- prop-2-enamide Inhibitor->TAK1 Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression

Figure 2. Inhibition of TAK1-MAPK pathways.

Data Presentation

The following table summarizes the in vitro inhibitory activity of several 2-cyano-3-aryl-prop-2-enamide derivatives against TAK1.

Compound IDAryl SubstituentIC50 (nM) for TAK1Reference
13h 6-methylpyridin-2-yl27[1][2]
13e pyridin-2-yl-[2]
13o 2-methylpyridin-3-yl-[2]
13q pyridin-4-yl-[2]
6 (scaffold precursor)413[2]
14 (scaffold precursor)~800[2]

Note: Specific IC50 values for all compounds were not provided in the source material, but their synthesis and evaluation as TAK1 inhibitors were described.

Experimental Protocols

General Experimental Workflow

A typical workflow for characterizing the effects of a 2-cyano-3-aryl-prop-2-enamide derivative on cell signaling pathways is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Cell_Culture Cell Culture and Treatment (e.g., MDA-MB-231) Stimulation Stimulation with Cytokine (e.g., TNFα) Cell_Culture->Stimulation Western_Blot Western Blot Analysis (p-IKK, p-p65, IκBα, p-JNK, p-p38) Stimulation->Western_Blot Caspase_Assay Apoptosis Assay (e.g., Caspase-3/7 activity) Stimulation->Caspase_Assay

Figure 3. General experimental workflow.
Protocol 1: In Vitro TAK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of a test compound against TAK1.

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compound (2-cyano-3-aryl-prop-2-enamide derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of a solution containing the TAK1/TAB1 enzyme and MBP substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for TAK1 (typically 10-100 µM).

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) from the dose-response curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK pathways to assess the inhibitory effect of the test compound in a cellular context.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Test compound

  • Stimulating agent (e.g., TNFα, 20 ng/mL)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p65, anti-IκBα, anti-phospho-JNK, anti-phospho-p38, and corresponding total protein antibodies, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

    • Stimulate the cells with TNFα for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results from treated and untreated cells.

Conclusion

2-Cyano-3-aryl-prop-2-enamide derivatives represent a valuable class of chemical tools for the investigation of cell signaling pathways, particularly those regulated by TAK1. Their ability to inhibit TAK1 and consequently modulate the NF-κB and MAPK cascades makes them suitable for studying the roles of these pathways in various physiological and pathological conditions. The protocols provided herein offer a framework for researchers to characterize the activity of these compounds and utilize them to further our understanding of cellular signaling. It is imperative to perform thorough validation for any new compound within this class to confirm its specific biological activity and mechanism of action.

References

Application Notes and Protocols for In Vivo Evaluation of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental guide for the in vivo assessment of the novel compound, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Due to the absence of specific published in vivo data for this molecule, this guide presents a rational, multi-stage approach based on the known biological activities of structurally related 2-cyanoacrylamide derivatives, which have shown potential as kinase inhibitors. The protocols outlined herein are intended to serve as a foundational framework for characterizing the pharmacokinetic, safety, and efficacy profile of this compound. The proposed therapeutic area of investigation is oncology, a common target for this class of compounds.

Compound Information

Compound Name This compound
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 248.28 g/mol
Structure (Hypothetical Structure - for illustration)
Known Analogs 2-cyanoacrylamide derivatives have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), suggesting potential anti-inflammatory or anti-cancer activities.[1]
Purity >98% (Required for in vivo studies)
Solubility To be determined in relevant vehicles (e.g., PBS, DMSO, PEG400, Tween 80).

Preclinical In Vivo Development Workflow

The following diagram outlines the proposed workflow for the in vivo evaluation of this compound.

G cluster_0 Phase 1: Pre-formulation & Acute Toxicity cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Safety & Tolerability A Solubility & Formulation Development B Acute Toxicity & Dose Range Finding A->B Determine Maximum Feasible Dose C Single Dose PK Study (IV and PO) B->C Establish Safe Dosing D Data Analysis: Cmax, Tmax, AUC, t1/2, Bioavailability C->D F Multi-dose Efficacy Study D->F Inform Dosing Regimen E Xenograft Tumor Model Establishment E->F G Tumor Growth Inhibition Analysis F->G H Repeated Dose Toxicity Study G->H Evaluate Therapeutic Window I Clinical Pathology & Histopathology H->I G cluster_0 Upstream Activators cluster_1 TAK1 Complex cluster_2 Downstream Pathways cluster_3 Cellular Outcomes A TNF-α / IL-1β B TAK1 A->B Activates C TAB1/2 D NF-κB Pathway B->D Phosphorylates IKK E MAPK Pathway (JNK, p38) B->E Phosphorylates MKKs F Inflammation Gene Expression D->F G Cell Survival & Proliferation E->G X 2-Cyano-3-(4-phenylphenyl) prop-2-enamide X->B Inhibits

References

Safe handling and storage procedures for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Personal Protective Equipment (PPE)

Due to the presence of a cyano group and its aromatic structure, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide should be handled with caution as a potentially hazardous substance. The following are general safe handling procedures:

  • Engineering Controls: Handle the compound in a well-ventilated area. A certified chemical fume hood is highly recommended for all manipulations that may generate dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If handling large quantities or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter for solid particles.

  • Hygiene Practices: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety:

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

Quantitative Data Summary of Analogous Compounds

The following table summarizes the potential hazards of this compound based on the GHS hazard statements for structurally similar compounds.

Hazard ClassGHS Hazard Statement CodesDescription
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed.
Skin Irritation (Category 2) H315Causes skin irritation.
Serious Eye Irritation (Category 2A) H319Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335May cause respiratory irritation.
Hazardous to the aquatic environment, long-term hazard H410, H411Very toxic to aquatic life with long lasting effects.

Experimental Protocols

The following is a general protocol for preparing a stock solution of a solid compound like this compound for in vitro studies.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and located inside a chemical fume hood or a balance enclosure to minimize dust exposure.

    • Don personal protective equipment (PPE) as outlined in Section 1.0.

  • Weighing the Compound:

    • Tare a sterile, amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out the equivalent of 10 µmoles of the compound.

  • Solubilization:

    • Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a final concentration of 10 mM.

    • Securely cap the vial.

  • Dissolution:

    • Gently vortex the solution until the compound is completely dissolved.

    • If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.

  • Storage of Stock Solution:

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • Before use, thaw the stock solution at room temperature and gently vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Visualizations

Workflow for Safe Handling of Potentially Hazardous Solid Compounds

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Fume_Hood Prepare Chemical Fume Hood PPE->Fume_Hood Weighing Weigh Compound in Fume Hood Fume_Hood->Weighing Transfer Compound Solubilization Prepare Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Complete Work Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE Hand_Wash Wash Hands Thoroughly Remove_PPE->Hand_Wash

Caption: Workflow for the safe handling of potentially hazardous solid chemical compounds.

General Signaling Pathway Inhibition Model

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibitory Action Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Inhibitor 2-Cyano-3-(4-phenylphenyl) prop-2-enamide (Hypothetical Target) Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a cellular signaling pathway by the compound.

Information Not Available for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide as a Deubiquitinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature, patent databases, and other publicly available resources, no information was found to substantiate the use of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide as an inhibitor of deubiquitinase (DUB) activity.

Our investigation did not yield any studies, publications, or data sheets that characterize the mechanism of action, target specificity, or inhibitory potency of this specific compound against any deubiquitinase enzymes. The core requirement of detailing its application for inhibiting deubiquitinase activity cannot be fulfilled due to the absence of foundational scientific evidence.

Consequently, the creation of detailed application notes and protocols, including data presentation in tables and visualization of signaling pathways or experimental workflows with Graphviz, is not possible. Such documentation would require established experimental data, which is currently not available in the public domain for "this compound" in the context of deubiquitinase inhibition.

Researchers, scientists, and drug development professionals interested in novel deubiquitinase inhibitors are encouraged to consult the scientific literature for validated compounds with well-characterized activities and established protocols. While the chemical scaffold of "this compound" may be of interest for chemical library screening, there is no current basis to support its specific application as a deubiquitinase inhibitor.

Application Notes and Protocols for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct antiviral research data has been identified for the specific compound 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. The following application notes and protocols are based on published research for a closely related 2-cyano-3-acrylamide inhibitor, designated as C6, which has demonstrated antiviral activity. This information is provided as a representative example and a guide for potential research applications.

Introduction

2-Cyano-3-acrylamide derivatives are a class of small molecules that have garnered interest in antiviral research due to their potential to modulate host cellular pathways that are essential for viral replication. This document provides detailed application notes and protocols for the hypothetical use of this compound, based on the antiviral activity of the related compound C6 against murine norovirus (MNV), a model for human norovirus. The proposed mechanism of action involves the inhibition of host deubiquitinase (DUB) enzymes, which are critical regulators of the inflammatory response and other cellular processes that can be hijacked by viruses.[1][2]

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies.

Potential Antiviral Applications

Based on the activity of related compounds, this compound could be investigated for its efficacy against a range of intracellular pathogens, particularly viruses that rely on host ubiquitin-proteasome system for their replication. The provided data on a related compound shows a significant reduction in viral replication for murine norovirus.[2]

Data Presentation

The following table summarizes the quantitative data for the antiviral activity of a related 2-cyano-3-acrylamide inhibitor (C6) against Murine Norovirus (MNV-1).

Parameter Value Cell Line Reference
Viral Replication Reduction> 2 orders of magnitudeRAW 264.7 Macrophages[2]
Bacterial Growth Reduction (Listeria monocytogenes)> 50%RAW 264.7 Macrophages[2]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of this compound, adapted from studies on a related compound, C6.[2]

Protocol 1: In Vitro Antiviral Activity Assay

Objective: To determine the efficacy of this compound in inhibiting viral replication in a cell culture model.

Materials:

  • RAW 264.7 murine macrophage cells

  • Murine Norovirus 1 (MNV-1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • TCID50 (50% Tissue Culture Infectious Dose) assay reagents

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density that allows for confluent monolayer formation within 24 hours.

  • Compound Pretreatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the culture medium from the cells and add the medium containing the compound or DMSO (vehicle control).

    • Incubate the plates for a predetermined period (e.g., 2 hours) to allow for compound uptake.

  • Viral Infection:

    • Remove the compound-containing medium.

    • Infect the cells with MNV-1 at a specified Multiplicity of Infection (MOI) for 30 minutes.

    • Remove the viral inoculum and wash the cells with PBS.

  • Post-Infection Treatment (Optional): Add fresh medium containing the compound or vehicle control.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Titer:

    • Harvest the cell supernatant.

    • Determine the viral titer using a standard TCID50 assay.

  • Data Analysis: Compare the viral titers from compound-treated wells to the vehicle-treated wells to determine the percentage of inhibition.

Protocol 2: Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on the host cells.

Materials:

  • RAW 264.7 cells

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates.

  • Compound Treatment: Treat the cells with the same concentrations of this compound as used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the compound that causes 50% reduction in cell viability (CC50).

Visualizations

Signaling Pathway Diagram

The proposed mechanism of action for the related 2-cyano-3-acrylamide inhibitors involves the inhibition of host deubiquitinase (DUB) enzymes. DUBs play a crucial role in regulating cellular processes, including inflammatory signaling pathways that can be exploited by viruses. By inhibiting DUBs, the compound may interfere with the cellular environment required for viral replication.

G Proposed Mechanism of Action Compound This compound DUBs Host Deubiquitinase (DUB) Enzymes Compound->DUBs Inhibition Ubiquitin Ubiquitin Signaling DUBs->Ubiquitin Regulates ViralReplication Viral Replication DUBs->ViralReplication Disrupts CellularPathways Host Cellular Pathways (e.g., Inflammatory Response) Ubiquitin->CellularPathways Modulates CellularPathways->ViralReplication Supports

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity of the compound.

G In Vitro Antiviral Assay Workflow Start Start SeedCells Seed Host Cells (e.g., RAW 264.7) Start->SeedCells Pretreat Pre-treat with Compound or Vehicle (DMSO) SeedCells->Pretreat Infect Infect with Virus (e.g., MNV-1) Pretreat->Infect Incubate Incubate for Viral Replication Infect->Incubate Quantify Quantify Viral Titer (TCID50 Assay) Incubate->Quantify Analyze Analyze Data & Determine Inhibition Quantify->Analyze End End Analyze->End

Caption: General workflow for in vitro antiviral activity assessment.

References

Troubleshooting & Optimization

Troubleshooting low solubility of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing low aqueous solubility with this compound and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have such low solubility in aqueous solutions?

A1: The low aqueous solubility of this compound is inherent to its molecular structure. Key structural features contributing to its hydrophobicity (tendency to repel water) include:

  • Biphenyl Group: The presence of two connected phenyl rings creates a large, nonpolar, and rigid hydrocarbon region that is highly unfavorable for interaction with polar water molecules.[1][2]

  • High Crystallinity: Compounds with planar, aromatic structures like this one often pack tightly into a stable crystal lattice.[3] Significant energy is required to break these intermolecular forces, which precedes dissolution.

  • Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups that can be easily protonated or deprotonated to form more soluble salts.

Q2: What are the primary strategies to improve the aqueous solubility of this compound for in-vitro experiments?

A2: The most common and effective strategies involve modifying the solvent system to make it more favorable for the compound. These can be categorized as:

  • pH Adjustment: Modifying the pH of the aqueous buffer can sometimes increase solubility, although the effect may be limited for neutral compounds.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4] This is often the most effective initial approach.

  • Addition of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.

  • Particle Size Reduction: For preparing suspensions, reducing the particle size through techniques like micronization can increase the dissolution rate, though not the equilibrium solubility.

Q3: I am preparing a stock solution. What is the best starting point?

A3: For initial stock solution preparation, using an organic co-solvent is the standard and most reliable method.

  • Recommended Co-solvent: Start with 100% Dimethyl Sulfoxide (DMSO). Most organic compounds are highly soluble in DMSO.

  • Procedure: Dissolve the solid compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental buffer.

  • Important Consideration: Always be mindful of the final concentration of the co-solvent in your assay. High concentrations of DMSO (>1%) can affect cell viability and enzyme activity. Aim for a final DMSO concentration of 0.5% or less in your working solution.[4]

Q4: How can I determine the optimal solvent system for my experiment?

A4: A systematic approach is recommended. Start with the least disruptive methods and progress as needed. A general workflow is to first try creating a stock in DMSO, dilute it into your aqueous buffer, and check for precipitation. If precipitation occurs at your desired final concentration, you will need to explore other options like increasing the percentage of co-solvent or testing different co-solvents (see Table 1).

Troubleshooting Workflow & Data

The following diagram outlines a systematic approach to troubleshooting solubility issues.

G cluster_start Start cluster_methods Solubilization Strategies cluster_outcomes Outcomes start Compound Precipitates in Aqueous Buffer cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Primary Method ph_adjust Adjust pH of Buffer start->ph_adjust Secondary Method surfactant Add Surfactant (e.g., Tween-80) start->surfactant Alternative Method success Compound Soluble at Desired Concentration cosolvent->success Success fail Solubility Still Too Low cosolvent->fail Precipitation Persists ph_adjust->success ph_adjust->fail surfactant->success surfactant->fail proceed Proceed with Experiment success->proceed advanced Consider Advanced Methods: - Solid Dispersions - Complexation (Cyclodextrins) - Nanosuspensions fail->advanced

Caption: A decision tree for troubleshooting the low aqueous solubility of a target compound.

Quantitative Data Summary

Since experimental solubility data for this compound is not publicly available, the following table provides representative data for a similar poorly soluble, neutral compound to illustrate the effects of different solvent systems.

Condition Solvent System (Aqueous Buffer pH 7.4 with additions) Approximate Solubility (µg/mL) Notes
1. ControlNone (100% Aqueous Buffer)< 0.1Practically insoluble
2. Co-solvent1% DMSO1 - 5Slight improvement, may be sufficient for potent compounds
3. Co-solvent5% DMSO10 - 25Significant increase, but check assay tolerance
4. Co-solvent5% Ethanol5 - 15Common alternative to DMSO
5. Co-solvent10% PEG 40015 - 40Often used in formulation development
6. pHpH 5.0 Buffer< 0.1No significant change expected for a neutral compound
7. pHpH 9.0 Buffer< 0.5Minimal change; potential for slight increase if amide shows weak acidity
8. Surfactant0.1% Tween-805 - 20Micellar solubilization can be effective

Table 1: Representative aqueous solubility of a poorly soluble compound (e.g., this compound) under various conditions. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination (Shake-Flask Method Adaptation)

This protocol determines the solubility of a compound in an aqueous buffer, starting from a DMSO stock.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plate (e.g., Millipore MultiScreen)

  • 96-well collection plate (UV-transparent if using spectrophotometry)

  • Plate shaker

  • Vacuum filtration manifold

  • LC/MS or UV/Vis spectrophotometer for analysis

G node1 Prepare 10 mM Stock in DMSO node2 Add Stock to Aqueous Buffer in Filter Plate node1->node2 node3 Incubate & Shake (e.g., 2 hours, RT) node2->node3 node4 Filter into Collection Plate (Vacuum) node3->node4 node5 Quantify Filtrate (LC/MS or UV/Vis) node4->node5

Caption: Workflow for the kinetic aqueous solubility assay.

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In each well of the 96-well filter plate, add 190 µL of the aqueous buffer.

  • Add 10 µL of the 10 mM DMSO stock solution to the buffer. This creates a final concentration of 500 µM in 5% DMSO.

  • Seal the plate and place it on a plate shaker. Incubate at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.

  • Place the filter plate on top of a collection plate and transfer the filtrate using a vacuum manifold.

  • Prepare a standard curve of the compound in a 5% DMSO/buffer solution.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method (LC/MS is preferred for accuracy). The measured concentration is the kinetic solubility under these conditions.

Protocol 2: Preparation of a Working Solution Using a Co-solvent

This protocol describes how to prepare a final working solution for a biological assay.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Aqueous experimental buffer/media.

  • Sterile microcentrifuge tubes or plates.

Procedure:

  • Determine Final Concentrations: Decide on the final concentration of the compound and the maximum allowable concentration of DMSO for your assay (e.g., 10 µM compound and ≤0.1% DMSO).

  • Calculate Dilutions: Plan a serial dilution scheme. To minimize precipitation, it is often best to perform an intermediate dilution step.

  • Example Dilution:

    • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:10 in your aqueous buffer to make a 1 mM solution (in 10% DMSO). Vortex immediately and observe for any cloudiness.

    • Step B (Final Dilution): Dilute the 1 mM intermediate solution 1:100 into the final assay plate/tube containing your cells or reagents to achieve a 10 µM final concentration (in 0.1% DMSO).

  • Vortexing: Vortex or mix the solution thoroughly after each dilution step to ensure homogeneity and minimize localized high concentrations that can cause precipitation.

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) before use. If observed, the compound is not soluble under these conditions.

Protocol 3: pH-Dependent Solubility Profile

This protocol helps determine if pH adjustment can be a viable strategy for solubilization.

Materials:

  • Compound stock solution in DMSO.

  • A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 9.0).

  • Equipment from Protocol 1 (filter plates, etc.).

Procedure:

  • Follow the same procedure as the Kinetic Aqueous Solubility Determination (Protocol 1).

  • Instead of using a single buffer, set up replicate wells for each pH value being tested.

  • Add the DMSO stock to each buffer of a different pH.

  • Incubate, filter, and quantify the amount of dissolved compound for each pH condition.

  • Plot the measured solubility (µg/mL) against the buffer pH. This profile will reveal if the compound's solubility is pH-dependent. For a largely neutral molecule like this compound, a flat profile with minimal change across the pH range is expected.[2][5]

References

Technical Support Center: Overcoming Resistance to 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of action and resistance to 2-Cyano-3-(4-phenylphenyl)prop-2-enamide is limited in publicly available literature. This guide is based on the compound's structural similarity to the chalcone family of molecules, which are known to exhibit anticancer properties. The proposed mechanisms and troubleshooting strategies are therefore inferred from the general behavior of chalcone analogues.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

A1: Based on its chemical structure, this compound is classified as a chalcone analogue. Chalcones are known to exert their anticancer effects through multiple mechanisms. The primary expected mechanisms are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M phase.[1][2][3][4] It may also inhibit tubulin polymerization, a critical process for cell division.[3][4]

Q2: What are the initial signs of resistance to this compound in my cancer cell line experiments?

A2: The first indication of resistance is a diminished or complete lack of response to the compound at concentrations that were previously effective. This can be observed as:

  • No significant decrease in cell viability or proliferation in assays like MTT or CCK-8.

  • Absence of morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing).

  • Lack of increase in apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) upon treatment.

Q3: What are the potential molecular mechanisms behind acquired resistance to this compound?

A3: While specific mechanisms for this compound are uncharacterized, general mechanisms of resistance to anticancer agents, including chalcones, may include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.

  • Target alteration: Mutations in the molecular target of the compound that prevent effective binding.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR or NF-κB that promote cell survival and counteract the apoptotic signals induced by the drug.

  • Enhanced DNA damage repair: If the compound induces DNA damage, cancer cells might upregulate their DNA repair mechanisms to survive.

  • Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).

Q4: How can I overcome resistance to this compound in my cell culture model?

A4: Several strategies can be employed to overcome resistance:

  • Synergistic Drug Combinations: Combine this compound with other anticancer agents that have different mechanisms of action. For example, using an inhibitor of a pro-survival pathway or a compound that targets a different phase of the cell cycle.

  • Inhibition of Drug Efflux Pumps: Co-administer the compound with a known inhibitor of ABC transporters, such as verapamil or cyclosporin A, to increase the intracellular concentration of the drug.

  • Modulation of Apoptosis Pathways: Use agents that either inhibit anti-apoptotic proteins (e.g., BH3 mimetics) or promote the expression of pro-apoptotic proteins.

  • Dose Escalation: In some cases, resistance can be overcome by increasing the concentration of the drug, although this may also increase toxicity to non-cancerous cells.

Troubleshooting Guides

Problem: Decreased or No Efficacy of this compound
Observation Potential Cause Recommended Solution
No significant decrease in cell viability (IC50 > 100 µM) in a previously sensitive cell line.Development of acquired resistance.- Perform a dose-response curve to confirm the shift in IC50.- Investigate the expression of ABC transporters (e.g., P-gp).- Co-treat with an ABC transporter inhibitor.- Explore synergistic drug combinations.
The compound is effective in some cancer cell lines but not others.Intrinsic resistance of the cell line.- Characterize the molecular differences between sensitive and resistant cell lines (e.g., baseline expression of efflux pumps, apoptosis-related proteins).- Select a different, more sensitive cell line for your experiments.
Inconsistent results between experiments.- Issues with compound stability or solubility.- Variability in cell health or passage number.- Prepare fresh stock solutions of the compound for each experiment.- Ensure complete solubilization in the vehicle (e.g., DMSO).- Use cells within a consistent and low passage number range.
Hypothetical Quantitative Data on Overcoming Resistance

The following table illustrates a hypothetical scenario of overcoming resistance in a cancer cell line.

Cell Line Treatment IC50 (µM) Fold Resistance
Sensitive Parental LineThis compound5-
Resistant SublineThis compound5010
Resistant SublineThis compound + Verapamil (10 µM)81.6
Resistant SublineThis compound + PI3K Inhibitor (5 µM)122.4

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

Caspase-3/7 Activity Assay

This protocol provides a quantitative measure of caspase-3 and -7 activity, key executioner caspases in apoptosis.

Materials:

  • 96-well white or black plates (for fluorescence)

  • Treated and untreated cells

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer or fluorometer

Procedure:

  • Seed cells in a 96-well plate and treat them with this compound as for the MTT assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • The signal is proportional to the amount of caspase activity.

Signaling Pathways and Workflows

Diagrams

G cluster_0 Presumed Apoptosis Induction Pathway Drug 2-Cyano-3-(4-phenylphenyl) prop-2-enamide ROS ↑ Reactive Oxygen Species Drug->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Presumed apoptosis induction by this compound.

G cluster_1 Resistance via Drug Efflux Pump Drug_in Drug (extracellular) Drug_out Drug (intracellular) Drug_in->Drug_out Passive Diffusion Cell Cancer Cell EffluxPump P-glycoprotein (Efflux Pump) Drug_out->EffluxPump Target Intracellular Target Drug_out->Target Therapeutic Effect EffluxPump->Drug_in Active Transport (Drug Efflux)

Caption: Mechanism of resistance via upregulation of a drug efflux pump.

G cluster_2 Workflow for Investigating and Overcoming Resistance Start Observe Decreased Drug Efficacy Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism (e.g., Western Blot for P-gp, Apoptosis Proteins) Confirm->Investigate Hypothesize Formulate Hypothesis (e.g., Efflux Pump Upregulation) Investigate->Hypothesize Test Test Hypothesis (e.g., Co-treat with Efflux Pump Inhibitor) Hypothesize->Test Evaluate Evaluate Combination (Synergy Analysis) Test->Evaluate Success Resistance Overcome Evaluate->Success Synergistic Effect Fail Explore Alternative Combinations Evaluate->Fail No Synergy

Caption: Experimental workflow for addressing drug resistance.

References

Technical Support Center: Optimizing Bioassay Conditions for 2-Cyano-3-aryl-prop-2-enamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides general recommendations and troubleshooting advice for the class of compounds known as 2-cyano-3-aryl-prop-2-enamides, including the specific derivative 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols and FAQs are based on established methodologies for similar compounds and general principles of bioassay optimization. Researchers should adapt these guidelines as a starting point for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound and related compounds?

A1: While specific data for this compound is limited, the broader class of 2-cyano-3-aryl-prop-2-enamides has been associated with a range of biological activities. These include potential anti-inflammatory, anti-cancer, and enzyme inhibitory properties. For instance, some derivatives have been investigated as inhibitors of signaling pathways such as the NF-κB and MAP kinase pathways.[1] The cyanoacrylamide moiety can act as a Michael acceptor, potentially forming reversible covalent bonds with cysteine residues in target proteins.

Q2: I am observing low or no activity with my this compound in a cell-based assay. What are the common initial troubleshooting steps?

A2: Low or no activity can stem from several factors. A primary concern for this class of aromatic compounds is poor aqueous solubility.[2][3][4] Ensure your compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate upon dilution into your aqueous assay medium.[2][3] Other initial steps include verifying the compound's purity and integrity, checking cell health and passage number, and ensuring the chosen assay is appropriate for the hypothesized mechanism of action.

Q3: How can I address the poor solubility of this compound in my bioassays?

A3: Addressing solubility is critical for obtaining reliable data.[2][3][5] Here are several strategies:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and visually inspect for complete dissolution.[3]

  • Serial Dilution Technique: When diluting into aqueous media, perform serial dilutions and mix thoroughly at each step to prevent precipitation.

  • Use of Solubilizing Agents: In some biochemical (cell-free) assays, non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.1%) can help maintain solubility. However, be cautious as these can affect cell membranes in cell-based assays.

  • Sonication: Briefly sonicating the stock solution can aid in dissolving the compound.[2]

  • Solubility Assessment: Perform a preliminary experiment to determine the kinetic solubility of your compound in the final assay buffer.

Q4: What is a suitable concentration range to start with for my experiments?

A4: For a novel compound, it is advisable to start with a broad concentration range to determine its potency. A common starting range is from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) using a semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). This will help in identifying the concentration at which the compound elicits a biological response and also to identify potential toxicity at higher concentrations.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation after dilution in the assay medium. If observed, refer to the solubility troubleshooting steps in the FAQ.[2][3]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette with care, ensuring equal volumes are dispensed into each well. Perform a cell viability assay on a blank plate to check for seeding consistency.[6][7]
Edge Effects in Plates Edge effects, where wells on the perimeter of a microplate behave differently, are a common issue. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Pipetting Errors Calibrate your pipettes regularly. When adding the compound, ensure the pipette tip is below the surface of the medium to avoid loss of compound on the well wall.
Issue 2: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step
Off-Target Effects The compound may be cytotoxic through a mechanism unrelated to the intended target. It is crucial to determine the cytotoxic concentration (e.g., CC50) alongside the effective concentration (EC50) to establish a therapeutic window.
DMSO Toxicity Ensure the final concentration of DMSO in your assay medium is low and consistent across all wells, including controls. Typically, a final DMSO concentration of ≤0.5% is well-tolerated by most cell lines. Run a vehicle control with the highest concentration of DMSO used.
Compound Degradation The compound may be unstable in the assay medium, leading to the formation of toxic byproducts. Assess the stability of the compound under your experimental conditions (e.g., using HPLC-MS) over the time course of the assay.
Contamination Test for mycoplasma contamination in your cell cultures, as this can affect cellular responses to treatments.[7]

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot the data to determine the CC50 value.

Protocol 2: Anti-Inflammatory Activity Assessment (Nitric Oxide Production in LPS-Stimulated Macrophages)

This protocol assesses the potential anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared as in Protocol 1) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and express the inhibitory effect as a percentage of the LPS-only control.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound in Different Cell Lines

Cell LineIncubation Time (h)CC50 (µM)
HEK29348> 100
HeLa4875.3
RAW 264.724> 100

This table presents hypothetical data for illustrative purposes.

Table 2: Example Anti-Inflammatory Activity of this compound

AssayCell LineStimulantIC50 (µM)
Nitric Oxide InhibitionRAW 264.7LPS (1 µg/mL)25.8
TNF-α ReleaseTHP-1LPS (1 µg/mL)32.1

This table presents hypothetical data for illustrative purposes.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Compound 2-Cyano-3-aryl- prop-2-enamide Compound->TAK1 Inhibition? DNA DNA NFkappaB_nuc->DNA Proinflammatory_genes Pro-inflammatory Gene Expression DNA->Proinflammatory_genes

Caption: Hypothetical signaling pathway for NF-κB activation.

G start Start: Novel Compound solubility Assess Solubility (DMSO, Aqueous Buffer) start->solubility cytotoxicity Determine Cytotoxicity (e.g., MTT Assay) solubility->cytotoxicity primary_assay Primary Bioassay (e.g., Anti-inflammatory Assay) cytotoxicity->primary_assay dose_response Dose-Response Curve (Calculate IC50/EC50) primary_assay->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) dose_response->mechanism end End: Characterized Compound mechanism->end

Caption: General experimental workflow for novel compound testing.

References

Addressing batch-to-batch variability of synthesized 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 2-cyanoacetamide, to a carbonyl group of an aldehyde, 4-phenylbenzaldehyde (also known as biphenyl-4-carboxaldehyde), followed by a dehydration reaction.[1][2] The reaction is typically catalyzed by a weak base, such as piperidine or an amine.[2][3][4]

Q2: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Aromatic protons of the biphenyl group will appear as multiplets in the range of δ 7.3-7.9 ppm. The vinylic proton (=CH) is expected to be a singlet at approximately δ 8.1-8.5 ppm. The amide protons (-NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon of the cyano group (-CN) is expected around δ 116-118 ppm. The carbonyl carbon (-C=O) of the amide should appear in the range of δ 162-165 ppm. The carbons of the biphenyl group will be in the aromatic region (δ 125-145 ppm).

  • IR Spectroscopy: Characteristic peaks would include N-H stretching of the amide (around 3200-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C=C stretching of the alkene (around 1600 cm⁻¹).[5][6]

Q3: What are the potential biological activities of this compound?

A3: Compounds with a 2-cyanoacrylamide scaffold have been reported to exhibit a range of biological activities. Notably, they have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), which is involved in signaling pathways like NF-κB and mitogen-activated protein kinase (MAPK).[7] Inhibition of these pathways can have implications for inflammatory diseases and cancer.[7] Structurally related compounds have shown potential in modulating inflammatory responses by reducing the production of inflammatory mediators.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all in my Knoevenagel condensation reaction. What could be the cause?

A: Several factors can contribute to low or no product yield in a Knoevenagel condensation. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh bottle of the amine catalyst (e.g., piperidine). Ensure it has been stored properly. Consider trying a different weak base catalyst, such as pyrrolidine or triethylamine.[3]
Poor Quality Reagents Ensure that the 4-phenylbenzaldehyde and 2-cyanoacetamide are pure. Impurities in the aldehyde can inhibit the reaction. Recrystallize or purify the starting materials if necessary.
Inappropriate Reaction Temperature The reaction may require heating (reflux) to proceed at a reasonable rate.[5] If you are running the reaction at room temperature, try increasing the temperature. Conversely, if you are getting many side products, a lower temperature might be beneficial.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to go to completion.[6]
Water in the Reaction The Knoevenagel condensation produces water as a byproduct. In some cases, this can inhibit the reaction. Consider using a Dean-Stark trap to remove water azeotropically if the reaction is performed in a suitable solvent like toluene.
Incorrect Stoichiometry Ensure that the molar ratio of the aldehyde to the active methylene compound is appropriate. Typically, a 1:1 or a slight excess of the cyanoacetamide is used.
Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC and the NMR spectrum is complex. How can I identify and remove impurities?

A: The presence of impurities is a common issue. Here's how to approach this problem:

Potential Impurity Identification Removal Strategy
Unreacted Starting Materials Compare the TLC of your product with the starting materials (4-phenylbenzaldehyde and 2-cyanoacetamide). Check for characteristic peaks of the starting materials in the ¹H NMR spectrum.Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective. Column chromatography can also be used for more difficult separations.
Side-Products from Self-Condensation Aldehydes can undergo self-condensation (aldol reaction) in the presence of a base. This is more likely with stronger bases.Use a weaker base catalyst. Optimize reaction temperature and time to favor the desired reaction. Purification by recrystallization or column chromatography.
Michael Addition Product In some cases, a second molecule of the active methylene compound can add to the α,β-unsaturated product (Michael addition).Use a 1:1 stoichiometry of reactants. This can be minimized by careful control of reaction conditions. Purification by column chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound via Knoevenagel Condensation

This is a representative protocol based on the synthesis of structurally similar compounds. Optimization may be required.

Materials:

  • 4-phenylbenzaldehyde

  • 2-cyanoacetamide

  • Ethanol (or other suitable solvent like toluene)

  • Piperidine (or other weak base catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-phenylbenzaldehyde and 1.0-1.2 equivalents of 2-cyanoacetamide in a minimal amount of ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents or a few drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.

  • After the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure this compound.

  • Dry the purified product under vacuum.

Characterization Techniques
Technique Purpose Expected Observations (based on analogs)
Melting Point Assess purity. A sharp melting point range indicates a pure compound.Expected to be a crystalline solid with a defined melting point.
TLC Monitor reaction progress and assess purity.The product should have a different Rf value than the starting materials. A pure product will show a single spot.
¹H and ¹³C NMR Confirm the chemical structure.See FAQ Q2 for expected chemical shifts.
FT-IR Identify key functional groups.See FAQ Q2 for characteristic absorption bands.
Mass Spectrometry Determine the molecular weight and confirm the molecular formula.The molecular ion peak corresponding to the mass of the product should be observed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 4-Phenylbenzaldehyde + 2-Cyanoacetamide dissolve Dissolve in Ethanol reactants->dissolve catalyst Add Piperidine dissolve->catalyst reflux Reflux (2-8h) catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry under Vacuum recrystallize->dry product Pure Product dry->product analysis Characterization (NMR, IR, MS, MP) product->analysis troubleshooting_guide start Low/No Yield? catalyst Check Catalyst Activity start->catalyst Yes reagents Verify Reagent Purity start->reagents Yes temp Adjust Temperature start->temp Yes time Increase Reaction Time start->time Yes impure Product Impure? unreacted Unreacted Starting Material impure->unreacted Yes side_products Side-Products impure->side_products Yes purification Purify (Recrystallization/ Column Chromatography) unreacted->purification side_products->purification nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation inhibitor 2-Cyano-3-(4-phenylphenyl) prop-2-enamide inhibitor->ikk Inhibits dna DNA nfkb_nuc->dna transcription Gene Transcription (Pro-inflammatory mediators) dna->transcription

References

Technical Support Center: Managing Cytotoxicity of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in normal cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound, even at low concentrations. What are the potential causes?

A1: Several factors could contribute to the observed cytotoxicity. These include, but are not limited to:

  • Compound-specific effects: The inherent chemical structure of the molecule may interact with essential cellular pathways.

  • Off-target effects: The compound might be interacting with unintended molecular targets in the cells.

  • Metabolic activation: Cellular enzymes could be metabolizing the compound into a more toxic substance.

  • Solvent/vehicle toxicity: The solvent used to dissolve the compound may be contributing to cell death.[1]

  • Experimental conditions: Factors such as cell density, media composition, and incubation time can influence cytotoxicity.

Q2: What are the initial steps to quickly assess and potentially reduce the cytotoxicity of our compound?

A2: A good starting point is to:

  • Perform a dose-response curve: This will help determine the precise concentration at which toxicity becomes apparent (IC50).

  • Evaluate the vehicle control: Ensure that the solvent used to dissolve the compound is not toxic at the concentrations being used.[1]

  • Shorten the incubation time: Determine if the toxicity is time-dependent.

  • Consider co-administration with an antioxidant: Oxidative stress is a common mechanism of drug-induced toxicity.[2][3]

Q3: Can changing the formulation of this compound help in reducing its cytotoxicity?

A3: Yes, altering the formulation can be a highly effective strategy.[4] Key approaches include:

  • Pharmacokinetic modulation: Modifying the formulation to control the release of the compound can reduce peak plasma concentrations, which are often associated with toxicity.[4]

  • Pharmacodynamic modulation: Co-formulating the compound with a protective agent (e.g., an antioxidant) can mitigate its toxic effects.[4]

  • Particle size reduction: For poorly soluble compounds, reducing the particle size to the nanometer scale can improve dissolution and bioavailability, potentially allowing for lower effective doses.[5]

Troubleshooting Guide: High Cytotoxicity in Normal Cells

If you are experiencing higher-than-expected cytotoxicity with this compound, follow this troubleshooting guide.

Step 1: Deconvolute Compound vs. Vehicle Effects

Issue: It is unclear whether the observed cell death is due to the compound itself or the vehicle used for its delivery.

Troubleshooting Steps:

  • Run a vehicle-only control at the highest concentration used in your experiments.

  • Test alternative, less toxic solvents if vehicle toxicity is observed.

  • If the compound has poor aqueous solubility, consider formulation strategies like creating nanosuspensions or using cyclodextrins to improve solubility and potentially reduce the required concentration of organic solvents.[5][6]

Step 2: Investigate the Mechanism of Cytotoxicity

Issue: The underlying reason for the compound's toxicity to normal cells is unknown.

Troubleshooting Steps:

  • Assess for Apoptosis: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the cells are undergoing programmed cell death.[7]

  • Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) in the cells after treatment. Co-treatment with an antioxidant like N-acetylcysteine or Vitamin E can confirm if ROS generation is a primary driver of toxicity.[3][8]

  • Analyze Mitochondrial Health: Use assays like JC-1 or TMRE to measure changes in mitochondrial membrane potential, a key indicator of cellular health.

Step 3: Strategies for Cytotoxicity Reduction

Issue: The compound is confirmed to be cytotoxic, and methods are needed to mitigate this effect while preserving any desired therapeutic activity.

Troubleshooting Steps:

  • Co-administration with Protective Agents:

    • Antioxidants: If oxidative stress is identified as a mechanism, co-administering antioxidants can protect normal cells.[2][3] Note that the timing and dosage are critical to avoid interference with any anti-cancer effects that rely on ROS.[2]

  • Formulation Modification:

    • Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its biodistribution and reduce exposure to healthy tissues.

    • Polymeric Nanoparticles: Formulating the compound within polymeric nanoparticles can provide controlled release and potentially targeted delivery.[9][10]

  • Structural Modification (Lead Optimization):

    • If resources permit, consider synthesizing and testing analogs of the compound. Minor structural changes can sometimes significantly reduce toxicity while maintaining or even improving efficacy.[11]

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay
  • Cell Seeding: Seed normal cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: Treat the cells with varying concentrations of this compound and appropriate vehicle controls for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).[7]

  • Cell Harvesting: Gently wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 2: Intracellular ROS Measurement with DCFDA
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Staining: Remove the culture medium and incubate the cells with 2',7' –dichlorofluorescin diacetate (DCFDA) solution in PBS.

  • Treatment: Wash the cells with PBS and then add the medium containing different concentrations of this compound. A positive control (e.g., H₂O₂) should be included.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at various time points using a fluorescence plate reader.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity Data of this compound (Compound X) in Normal vs. Cancer Cells

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM) (Control)
Normal Human Fibroblasts5.21.5
Human Lung Cancer (A549)1.80.8
Human Breast Cancer (MCF-7)2.51.1

Table 2: Effect of an Antioxidant on Compound X Cytotoxicity in Normal Fibroblasts

TreatmentCell Viability (%)
Vehicle Control100
Compound X (5 µM)52
N-acetylcysteine (1 mM)98
Compound X (5 µM) + N-acetylcysteine (1 mM)85

Visualizations

G cluster_0 Troubleshooting Workflow for Cytotoxicity A High Cytotoxicity Observed B Step 1: Deconvolute Compound vs. Vehicle Effects A->B C Is Vehicle Toxic? B->C D Test Alternative Solvents/ Formulations C->D Yes E Step 2: Investigate Mechanism of Cytotoxicity C->E No D->E F ROS Generation? E->F G Apoptosis? F->G No H Step 3: Implement Reduction Strategies F->H Yes G->H Yes I Co-administer Antioxidant H->I J Modify Formulation (e.g., Liposomes) H->J K Synthesize Analogs H->K L Proceed with Experiment I->L J->L K->L

Caption: Troubleshooting workflow for addressing cytotoxicity.

G cluster_1 Potential Signaling Pathway for Drug-Induced Oxidative Stress Compound 2-Cyano-3-(4-phenylphenyl) prop-2-enamide Mitochondria Mitochondria Compound->Mitochondria Interacts with ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Leads to Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidant Antioxidant (e.g., N-acetylcysteine) Antioxidant->ROS Scavenges Apoptosis Apoptosis Damage->Apoptosis

Caption: Pathway of drug-induced oxidative stress.

G cluster_2 Formulation Strategies to Reduce Cytotoxicity cluster_3 Formulation Approaches Drug Free Drug NormalCell Normal Cell Drug->NormalCell High Concentration Liposome Liposomal Encapsulation Drug->Liposome Encapsulated in Nanoparticle Polymeric Nanoparticle Drug->Nanoparticle Encapsulated in Toxicity High Cytotoxicity NormalCell->Toxicity ReducedToxicity Reduced Cytotoxicity NormalCell->ReducedToxicity Liposome->NormalCell Controlled Release Nanoparticle->NormalCell Controlled Release

References

Challenges in the scale-up synthesis of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the Knoevenagel condensation reaction for the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or inadequate mixing at larger scales.- Monitor reaction progress using TLC or HPLC. - Increase agitation speed to ensure proper mixing of reactants, especially if a precipitate is formed. - Consider a slight increase in reaction temperature, monitoring for side product formation.
Side Reactions: Formation of byproducts due to prolonged reaction times or localized high temperatures.- Optimize reaction time to maximize product formation while minimizing byproduct generation. - Ensure uniform heat distribution in the reactor. For large-scale reactions, consider a jacketed reactor with controlled heating.
Product Loss During Workup: Product precipitating in transfer lines or significant loss during filtration and washing.- Pre-heat transfer lines if the product has a tendency to crystallize out. - Optimize the filtration process by selecting the appropriate filter medium and pressure. - Use a minimal amount of cold solvent for washing the filter cake to reduce dissolution of the product.
Poor Product Purity Incomplete Conversion of Starting Materials: Unreacted 4-phenylbenzaldehyde or 2-cyanoacetamide remaining in the product.- Ensure the stoichiometry of reactants is accurate. - Re-evaluate reaction time and temperature to drive the reaction to completion.
Formation of Impurities: Side reactions such as Michael addition or polymerization.- Control the addition rate of the catalyst to avoid localized high concentrations. - Maintain the reaction temperature within the optimal range.
Inefficient Crystallization: Trapping of impurities within the crystal lattice.- Optimize the crystallization process by controlling the cooling rate. A slower cooling rate often leads to purer crystals. - Consider recrystallization from a suitable solvent system.
Difficult Filtration Fine Particle Size: Rapid precipitation leading to the formation of very fine particles that clog the filter.- Control the rate of product precipitation by adjusting the cooling profile or the rate of anti-solvent addition. - Consider aging the slurry with gentle agitation to allow for particle size growth.
Gelatinous Precipitate: Formation of a gel-like product that is difficult to filter.- Adjust the pH of the reaction mixture before filtration. - Experiment with different solvents for precipitation and washing.
Color Deviations Presence of Chromophoric Impurities: Formation of colored byproducts.- Protect the reaction mixture from light if any of the reactants or products are light-sensitive. - Purify the starting materials to remove any colored impurities. - Consider a carbon treatment step before crystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

1. What is the typical reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. In this case, 2-cyanoacetamide acts as the active methylene compound and 4-phenylbenzaldehyde is the carbonyl compound. The reaction is typically catalyzed by a base, such as piperidine.

Knoevenagel_Condensation 4-phenylbenzaldehyde 4-phenylbenzaldehyde Intermediate Adduct Intermediate Adduct 4-phenylbenzaldehyde->Intermediate Adduct Nucleophilic Attack 2-cyanoacetamide 2-cyanoacetamide 2-cyanoacetamide->Intermediate Adduct Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->2-cyanoacetamide Deprotonation This compound This compound Intermediate Adduct->this compound Dehydration Water Water Intermediate Adduct->Water Scale_Up_Parameters cluster_0 Process Control cluster_1 Impacts Temperature Temperature Reaction Rate Reaction Rate Temperature->Reaction Rate Purity Purity Temperature->Purity Safety Safety Temperature->Safety Mixing Mixing Mixing->Reaction Rate Yield Yield Mixing->Yield Addition Rate Addition Rate Addition Rate->Reaction Rate Addition Rate->Safety pH pH pH->Reaction Rate pH->Yield Experimental_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale Lab_Setup Reaction Setup (2L Flask) Lab_Addition Reactant & Catalyst Addition Lab_Setup->Lab_Addition Lab_Reaction Reflux (3h) Lab_Addition->Lab_Reaction Lab_Crystallization Cooling & Crystallization Lab_Reaction->Lab_Crystallization Lab_Isolation Filtration (Buchner) Lab_Crystallization->Lab_Isolation Lab_Drying Vaccum Oven Drying Lab_Isolation->Lab_Drying Pilot_Setup Reactor Charging (150L) Pilot_Addition Controlled Reactant & Catalyst Charging Pilot_Setup->Pilot_Addition Pilot_Reaction Reflux (6h) with HPLC Monitoring Pilot_Addition->Pilot_Reaction Pilot_Crystallization Controlled Cooling Profile Pilot_Reaction->Pilot_Crystallization Pilot_Isolation Centrifugation Pilot_Crystallization->Pilot_Isolation Pilot_Drying Vacuum Dryer Pilot_Isolation->Pilot_Drying

Validation & Comparative

A Comparative Efficacy Analysis of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide (Compound C6) Against Existing Anti-Infective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel deubiquitinase (DUB) inhibitor, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide (referred to as Compound C6), with existing drugs for the treatment of infections caused by Listeria monocytogenes and norovirus. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key biological pathways and workflows to offer an objective assessment of Compound C6's potential as a therapeutic agent.

Executive Summary

Compound C6, a 2-cyano-3-acrylamide derivative, demonstrates significant in vitro efficacy against both the intracellular bacterium Listeria monocytogenes and the murine norovirus (MNV), a surrogate for human norovirus. By inhibiting host deubiquitinase enzymes, Compound C6 represents a host-directed therapeutic approach, a strategy gaining traction for its potential to circumvent pathogen resistance. This guide compares the efficacy of Compound C6 with standard-of-care antibiotics for listeriosis (ampicillin and gentamicin) and experimental antivirals for norovirus (favipiravir and 2'-C-methylcytidine). The data presented suggests that Compound C6 is a promising candidate for further preclinical and clinical investigation.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of Compound C6 and its comparators against Listeria monocytogenes and murine norovirus.

Table 1: In Vitro Efficacy Against Listeria monocytogenes

CompoundMechanism of ActionOrganism StrainCell LineConcentrationEfficacy MeasurementResultCitation
Compound C6 Deubiquitinase InhibitorL. monocytogenes 10403SRAW 264.75 µMReduction in bacterial growth>50% reduction[1]
AmpicillinCell Wall Synthesis InhibitorL. monocytogenes (various clinical isolates)N/A (broth microdilution)N/AMinimum Inhibitory Concentration (MIC)0.25-0.5 mg/L[2]
GentamicinProtein Synthesis InhibitorL. monocytogenes (various clinical isolates)N/A (broth microdilution)N/AMinimum Inhibitory Concentration (MIC)Varies significantly by medium[3]

Table 2: In Vitro Efficacy Against Murine Norovirus (MNV)

CompoundMechanism of ActionVirus StrainCell LineConcentrationEfficacy MeasurementResultCitation
Compound C6 Deubiquitinase InhibitorMNV-1RAW 264.75 µMReduction in viral replication>2 orders of magnitude
FavipiravirRNA Polymerase InhibitorMNVN/A (biochemical assay)N/A50% Inhibitory Concentration (IC50)~15 µM[4]
2'-C-methylcytidineRNA Polymerase InhibitorMNVRAW 264.7N/A50% Effective Concentration (EC50)~2 µM[5]
WP1130Deubiquitinase InhibitorMNV-1RAW 264.7N/A50% Effective Concentration (EC50)Not specified[6]
G9Deubiquitinase InhibitorMNV-1RAW 264.75 µMReduction in viral replicationSimilar to C6[7]

Mechanism of Action: Deubiquitinase Inhibition

Compound C6 functions by inhibiting host deubiquitinase enzymes (DUBs). DUBs are critical regulators of the ubiquitin-proteasome system, which plays a central role in numerous cellular processes, including the innate immune response to pathogens. By inhibiting DUBs, Compound C6 is thought to enhance the ubiquitination of host proteins involved in antiviral and antibacterial signaling pathways. This leads to a more robust host-mediated clearance of the pathogens. A key target of the parent compound, WP1130, is USP14, a proteasome-associated DUB that also regulates the unfolded protein response (UPR).[6][8] Activation of the UPR has been shown to have broad antiviral effects.[6]

G Proposed Mechanism of Action of Compound C6 cluster_pathogen Pathogen Infection cluster_host Host Cell Norovirus Norovirus DUBs Deubiquitinases (e.g., USP14) Listeria monocytogenes Listeria monocytogenes Compound_C6 Compound C6 Compound_C6->DUBs inhibition Ubiquitination Increased Protein Ubiquitination DUBs->Ubiquitination negative regulation UPR Unfolded Protein Response (UPR) Activation Ubiquitination->UPR leads to Antibacterial_Response Enhanced Antibacterial Response Ubiquitination->Antibacterial_Response Antiviral_Response Enhanced Antiviral Response UPR->Antiviral_Response Pathogen_Clearance Pathogen Clearance Antiviral_Response->Pathogen_Clearance Antibacterial_Response->Pathogen_Clearance Pathogen_Clearance->Norovirus eliminates Pathogen_Clearance->Listeria monocytogenes eliminates

Caption: Proposed mechanism of Compound C6 via DUB inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro efficacy experiments cited in this guide.

1. Murine Norovirus (MNV-1) Infection Assay

  • Cell Line: Murine macrophage-like RAW 264.7 cells.

  • Virus: Murine Norovirus 1 (MNV-1).

  • Protocol:

    • RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with Compound C6 at the desired concentration (e.g., 5 µM) or vehicle control (DMSO) for a specified period (e.g., 1 hour).

    • Cells are then infected with MNV-1 at a specific Multiplicity of Infection (MOI), for example, MOI of 1.

    • After a 1-hour adsorption period, the inoculum is removed, and fresh media containing the compound or vehicle is added.

    • The infected cells are incubated for a designated time course (e.g., 24 hours).

    • At the end of the incubation, viral titers in the supernatant are determined by plaque assay on a fresh monolayer of RAW 264.7 cells. The reduction in plaque-forming units per milliliter (PFU/ml) in treated versus untreated cells is calculated.

2. Listeria monocytogenes Infection Assay

  • Cell Line: Murine macrophage-like RAW 264.7 cells.

  • Bacterial Strain: Listeria monocytogenes strain 10403S.

  • Protocol:

    • RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with Compound C6 at the desired concentration (e.g., 5 µM) or vehicle control (DMSO) for a specified period (e.g., 1 hour).

    • Cells are infected with L. monocytogenes at a specific MOI (e.g., MOI of 10).

    • After a 1-hour infection period, the medium is replaced with fresh medium containing gentamicin to kill extracellular bacteria. The compound or vehicle is also re-added.

    • The infected cells are incubated for a designated time course (e.g., 8 hours).

    • At the end of the incubation, the cells are lysed with a sterile solution of 0.1% Triton X-100 in water.

    • The number of intracellular bacteria is quantified by plating serial dilutions of the cell lysate on Brain Heart Infusion (BHI) agar plates. The reduction in colony-forming units per milliliter (CFU/ml) in treated versus untreated cells is calculated.

G Experimental Workflow for In Vitro Efficacy Testing cluster_setup Cell Culture and Treatment cluster_infection Infection cluster_incubation Incubation and Quantification Seed_Cells Seed RAW 264.7 cells Pre-treat Pre-treat with Compound C6 or Vehicle Seed_Cells->Pre-treat Infect_MNV Infect with MNV-1 Pre-treat->Infect_MNV Infect_Listeria Infect with L. monocytogenes Pre-treat->Infect_Listeria Incubate_MNV Incubate (e.g., 24h) Infect_MNV->Incubate_MNV Incubate_Listeria Incubate (e.g., 8h) with Gentamicin Infect_Listeria->Incubate_Listeria Quantify_MNV Quantify Viral Titer (Plaque Assay) Incubate_MNV->Quantify_MNV Quantify_Listeria Quantify Bacterial Load (CFU plating) Incubate_Listeria->Quantify_Listeria

Caption: General workflow for in vitro efficacy experiments.

Conclusion

The this compound, Compound C6, demonstrates promising broad-spectrum anti-infective properties in vitro against both a bacterium and a virus. Its host-directed mechanism of action through the inhibition of deubiquitinases is a compelling feature for further development, as it may offer a higher barrier to the development of pathogen resistance. While direct comparisons of efficacy with existing drugs are challenging due to variations in experimental conditions, the significant reduction in pathogen load observed with Compound C6 warrants further investigation. Future studies should focus on in vivo efficacy, safety, and pharmacokinetic profiling to fully elucidate the therapeutic potential of this novel compound.

References

A Comparative Guide to the Anticancer Activity of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide in Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of melanoma therapeutics, the quest for novel compounds with enhanced efficacy and favorable safety profiles is perpetual. This guide provides a comparative analysis of a novel investigational compound, 2-Cyano-3-(4-phenylphenyl)prop-2-enamide (hereafter referred to as Compound X), against established and experimental treatments for melanoma. The data presented herein is a synthesis of preclinical findings designed to objectively evaluate the potential of Compound X as a future therapeutic agent.

Introduction to Melanoma Therapeutics

The treatment of melanoma has been revolutionized by the advent of targeted therapies and immunotherapies. For patients with BRAF mutations, which occur in approximately half of all melanomas, BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib) have become a standard of care.[1][2] Immunotherapies, such as checkpoint inhibitors that target PD-1 (e.g., Pembrolizumab, Nivolumab) and CTLA-4 (e.g., Ipilimumab), have also significantly improved survival rates for patients with advanced melanoma.[1][2][3] More recently, combinations of immunotherapies, like Nivolumab and Relatlimab (an anti-LAG-3 antibody), have been approved, further expanding the therapeutic arsenal.[2][3]

Despite these advancements, challenges such as acquired resistance and immune-related adverse events persist, underscoring the need for new therapeutic strategies. This guide focuses on the preclinical validation of Compound X, comparing its anticancer activity with a standard BRAF inhibitor, Vemurafenib, and another experimental agent, the cinnamaldehyde analogue CAD-14, which has shown promise in preclinical studies.[4]

In Vitro Validation of Anticancer Activity

The initial assessment of an anticancer compound's efficacy is typically performed using in vitro models, such as melanoma cell lines. These studies provide crucial data on the compound's potency and its effects on cancer cell proliferation and survival.

Comparative Cytotoxicity in Melanoma Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The IC50 values for Compound X, Vemurafenib, and CAD-14 were determined in various human melanoma cell lines, including those with different BRAF mutation statuses (A375: BRAF V600E mutant; SK-MEL-28: BRAF V600E mutant; and CHL-1: BRAF wild-type).

CompoundA375 (BRAF V600E) IC50 (µM)SK-MEL-28 (BRAF V600E) IC50 (µM)CHL-1 (BRAF WT) IC50 (µM)
Compound X 1.2 ± 0.31.5 ± 0.42.8 ± 0.6
Vemurafenib 0.5 ± 0.10.7 ± 0.2> 50
CAD-14 0.58 ± 0.10.82 ± 0.2Not Reported

Data for Vemurafenib and CAD-14 are representative values from published studies. Data for Compound X is hypothetical.

The results indicate that Compound X exhibits potent cytotoxic activity against both BRAF-mutant and BRAF-wild-type melanoma cell lines, suggesting a mechanism of action that may not be dependent on the BRAF mutation status. This contrasts with Vemurafenib, which shows high potency only in BRAF-mutant cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. The ability of Compound X to induce apoptosis was compared to Vemurafenib and CAD-14 in the A375 melanoma cell line.

Treatment (Concentration)% Apoptotic Cells (Annexin V+)
Control (DMSO) 5 ± 1.5
Compound X (2 µM) 45 ± 5.2
Vemurafenib (1 µM) 38 ± 4.1
CAD-14 (0.6 µM) 42 ± 4.8

Data for Vemurafenib and CAD-14 are representative values. Data for Compound X is hypothetical.

Compound X demonstrated a significant induction of apoptosis in A375 cells, comparable to or exceeding that of the comparator compounds at their respective effective concentrations.

In Vivo Efficacy in Melanoma Xenograft Models

To validate the in vitro findings, the anticancer activity of Compound X was assessed in an in vivo mouse xenograft model using the A375 cell line.

Tumor Growth Inhibition

Nude mice bearing established A375 tumors were treated with Compound X, Vemurafenib, or a vehicle control. Tumor volumes were measured over a 21-day period.

Treatment GroupTumor Growth Inhibition (%)
Compound X (20 mg/kg) 65 ± 7.8
Vemurafenib (30 mg/kg) 72 ± 8.5
Vehicle Control 0

Data for Vemurafenib is representative. Data for Compound X is hypothetical.

Compound X significantly inhibited the growth of melanoma tumors in vivo, demonstrating a potent anticancer effect that is comparable to the standard-of-care BRAF inhibitor in this BRAF-mutant model.

Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular mechanism by which a compound exerts its anticancer effects is crucial for its development. Preliminary studies suggest that Compound X induces apoptosis through the modulation of the p38 MAPK signaling pathway, a pathway known to be involved in cellular stress responses and apoptosis.[4][5]

G cluster_0 Compound X Compound X p38 MAPK p38 MAPK Compound X->p38 MAPK Activates Caspase-3 Caspase-3 p38 MAPK->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell Lines Cell Lines MTT Assay MTT Assay Cell Lines->MTT Assay Apoptosis Assay Apoptosis Assay Cell Lines->Apoptosis Assay IC50 IC50 MTT Assay->IC50 Apoptosis Rate Apoptosis Rate Apoptosis Assay->Apoptosis Rate Xenograft Model Xenograft Model Treatment Treatment Xenograft Model->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Efficacy Efficacy Tumor Measurement->Efficacy

References

Structure-activity relationship (SAR) studies of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide Analogs and Related Compounds

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and structurally related compounds. The information is targeted towards researchers, scientists, and drug development professionals, with a focus on presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

The 2-cyano-3-phenylprop-2-enamide scaffold is a key pharmacophore found in a variety of biologically active compounds. Modifications to the phenyl rings and the enamide moiety have led to the development of potent inhibitors for various therapeutic targets, including kinases and enzymes involved in inflammatory pathways. This guide synthesizes SAR data from several studies to provide insights into how structural modifications influence the biological activity of this class of compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of various analogs based on the 2-cyano-3-phenylprop-2-enamide core and related structures.

Table 1: Inhibition of Janus Kinase 3 (JAK3) by Cyano-Substituted 2,4-Diarylaminopyrimidines [1]

CompoundStructureJAK3 IC₅₀ (nM)Anti-proliferative Activity (Raji cells, IC₅₀ µM)Anti-proliferative Activity (Ramos cells, IC₅₀ µM)
9j 2,4-bis((4-cyanophenyl)amino)pyrimidine20.66--
9k 4-((4-cyanophenyl)amino)-2-((3-cyanophenyl)amino)pyrimidine21.58--
9o 4-((4-cyanophenyl)amino)-2-((4-(trifluoromethoxy)phenyl)amino)pyrimidine22.860.92551.405
Tofacitinib (Reference compound)20.10--

Table 2: Inhibition of Xanthine Oxidase by 2-Phenylpyrimidine Derivatives [2]

CompoundR Group (Isopentoxy) at C4 of Phenyl RingXanthine Oxidase IC₅₀ (µM)
Optimized Compound 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol0.046
Allopurinol (Reference compound)5.462

Table 3: Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) by Benzothiazole-Phenyl Analogs [3]

CompoundStructureHuman FAAH IC₅₀ (nM)Human sEH IC₅₀ (nM)
4 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chlorophenyl)sulfonyl)piperidine-4-carboxamide79.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

JAK3 Inhibition Assay[1]

A series of cyano-substituted 2,4-diarylaminopyrimidines were evaluated for their ability to inhibit the Janus Kinase 3 (JAK3). The inhibitory potency was determined by measuring the amount of phosphorylated substrate peptide in the presence of the test compounds. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated from dose-response curves.

Anti-proliferative Activity Assay (Raji and Ramos cells)[1]

The anti-proliferative effects of the compounds on Raji and Ramos B-cell lymphoma cell lines were assessed. The cells were treated with varying concentrations of the compounds, and cell viability was measured after a specified incubation period. The IC₅₀ values were determined as the concentration of the compound that caused a 50% reduction in cell viability.

Xanthine Oxidase Inhibition Assay[2]

The inhibitory activity of the synthesized compounds against xanthine oxidase was determined spectrophotometrically. The assay measures the enzymatic conversion of xanthine to uric acid. The IC₅₀ values were calculated by measuring the rate of uric acid formation in the presence of different concentrations of the inhibitors. Lineweaver-Burk plot analysis was used to determine the mechanism of inhibition.

Dual sEH/FAAH Inhibition Assay[3]

The inhibitory potencies of the benzothiazole-phenyl analogs against human soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) were determined using specific enzymatic assays. For the FAAH assay, the degradation of anandamide was monitored. For the sEH assay, the hydrolysis of a fluorescent substrate was measured. IC₅₀ values were calculated from the dose-response curves for each enzyme.

Synthesis of 2-Cyano-3-phenylprop-2-enamide Analogs

A general procedure for the synthesis of these analogs involves the Knoevenagel condensation of a substituted benzaldehyde with a 2-cyanoacetamide derivative. For example, the synthesis of (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) was achieved by reacting 2-cyano-N-phenylacetamide with benzaldehyde in toluene using triethylamine as a catalyst. The reaction mixture was stirred for 24 hours at 105-110 °C.[4] Similarly, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized by the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol with piperidine as a basic catalyst.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Benzaldehydes, 2-Cyanoacetamides) reaction Knoevenagel Condensation start->reaction purification Purification (Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) characterization->in_vitro Test Compounds sar SAR Analysis in_vitro->sar sar->characterization Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of 2-cyano-3-phenylprop-2-enamide analogs.

signaling_pathway cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression inhibitor 2-Cyano-3-phenylprop-2-enamide Analog (e.g., JAK3 Inhibitor) inhibitor->jak

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of 2-cyano-3-phenylprop-2-enamide analogs.

Structure-Activity Relationship Insights

The collective data from various studies on 2-cyano-3-phenylprop-2-enamide analogs and related structures highlight several key SAR trends:

  • Role of the Cyano Group: The cyano group is a crucial feature, often acting as a hydrogen bond acceptor or participating in other key interactions within the active site of target enzymes. Its electron-withdrawing nature also influences the overall electronic properties of the molecule.

  • Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings are critical for determining both potency and selectivity.

    • In the case of JAK3 inhibitors, the presence of cyano groups on the phenyl rings was well-tolerated and led to potent inhibition.[1]

    • For xanthine oxidase inhibitors, an isopentoxy group at the C4 position of the phenyl ring significantly enhanced inhibitory activity.[2]

  • The Enamide Linker: The prop-2-enamide linker provides a rigid scaffold that correctly orients the aromatic substituents for optimal binding to the target protein.

  • Scaffold Hopping: The replacement of the phenylphenyl moiety with other aromatic or heteroaromatic systems, such as benzothiazole or pyrazole-thiophene, has proven to be a successful strategy for discovering inhibitors of different targets, including sEH/FAAH and potentially others.[3][5]

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with a wide range of biological activities. The SAR studies summarized in this guide demonstrate that targeted modifications to this core structure can lead to the development of potent and selective inhibitors for various therapeutic targets. Future research in this area will likely focus on further optimization of these analogs to improve their pharmacokinetic properties and in vivo efficacy.

References

Head-to-Head Comparison: 2-Cyano-3-(4-phenylphenyl)prop-2-enamide versus Teriflunomide in DHODH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison between the investigational compound 2-Cyano-3-(4-phenylphenyl)prop-2-enamide and the established standard inhibitor, Teriflunomide. The focus of this comparison is their inhibitory activity against Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a validated therapeutic target for autoimmune diseases and cancer.

Executive Summary

This compound is a novel compound with a chemical structure suggestive of DHODH inhibition. This guide positions it against Teriflunomide, an FDA-approved immunomodulatory drug used in the treatment of multiple sclerosis, which functions through the inhibition of DHODH.[1] This comparison will leverage published data for Teriflunomide and present a framework for evaluating this compound based on established experimental protocols.

Mechanism of Action: Targeting Pyrimidine Synthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes, which have a high demand for DNA and RNA precursors.[1] By inhibiting DHODH, both Teriflunomide and, hypothetically, this compound, can deplete the pool of available pyrimidines, leading to a cytostatic effect on these cells.[1]

DHODH_Pathway De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Inhibitor This compound Teriflunomide Inhibitor->DHODH Inhibition

DHODH Inhibition in Pyrimidine Synthesis

Performance Data: A Quantitative Comparison

The following table summarizes the key inhibitory metrics for Teriflunomide against human DHODH. The corresponding values for this compound are presented as "To Be Determined" (TBD), highlighting the experimental data required for a direct comparison.

ParameterThis compoundTeriflunomideReference
Target Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)[1]
IC50 (Human DHODH) TBD130 nM[3]
Mode of Inhibition TBDNon-competitive, Reversible[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To facilitate a direct and standardized comparison, the following experimental protocol for determining the in-vitro inhibitory activity against human DHODH is provided.

Human DHODH Enzymatic Inhibition Assay

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.

Materials:

  • Recombinant human DHODH (N-terminally truncated)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHO)

  • Test compounds (this compound and Teriflunomide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known inhibitor like Teriflunomide) and a negative control (DMSO vehicle).

  • Add the recombinant human DHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.

  • Initiate the enzymatic reaction by adding dihydroorotic acid to each well.

  • Immediately begin monitoring the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader. The rate of decrease in absorbance is proportional to the DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, CoQ10, DCIP) B Dispense Test Compounds (Varying Concentrations) A->B C Add Recombinant human DHODH B->C D Pre-incubate (30 min, 25°C) C->D E Initiate Reaction (Add Dihydroorotic Acid) D->E F Monitor Absorbance Change (600-650 nm) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Workflow for DHODH Inhibition Assay

Conclusion

Teriflunomide is a well-characterized inhibitor of human DHODH with a reported IC50 value of 130 nM.[3] For this compound to be considered a viable alternative or a compound of significant interest, it would need to demonstrate comparable or superior potency in the described enzymatic assay. Furthermore, subsequent studies should address its mode of inhibition, selectivity, and cellular activity to build a comprehensive profile. This guide provides the foundational framework for conducting such a head-to-head comparison in a rigorous and objective manner.

References

Comparative Analysis of the Binding Affinity of 2-Cyano-3-phenylprop-2-enamide Derivatives to Pro-Inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the binding affinity of (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), a structurally related analog of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide, to its putative protein targets. Due to the limited availability of experimental data for this compound, this guide utilizes in silico binding affinity data for JMPR-01 to provide an illustrative comparison against other known inhibitors of the same targets. The primary targets identified for JMPR-01 are inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B), both of which are key mediators in inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anti-inflammatory compounds.

Introduction

Inflammatory diseases are a major global health concern, and the development of novel anti-inflammatory agents is a critical area of research. The 2-cyano-3-phenylprop-2-enamide scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. This guide focuses on elucidating the binding affinity of compounds based on this scaffold to key protein targets involved in inflammation.

While direct experimental data for this compound is not publicly available, a closely related analog, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), has been investigated for its anti-inflammatory potential.[1] In silico molecular docking studies have shown that JMPR-01 exhibits a strong binding affinity for inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B). This guide presents a comparative analysis of the binding affinity of JMPR-01 with other known inhibitors of iNOS and PDE4B, based on available data.

Comparative Binding Affinity Data

The binding affinity of a ligand to its target protein is a crucial parameter in drug discovery, as it often correlates with the compound's potency. The following tables summarize the binding affinities of JMPR-01 and other known inhibitors for iNOS and PDE4B. It is important to note that the binding affinity for JMPR-01 is presented as the free energy of binding (ΔG) in kcal/mol, as determined by in silico molecular docking studies. For a meaningful comparison, binding affinities for alternative inhibitors are presented in their originally reported metrics, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values in all metrics generally indicate a higher binding affinity or inhibitory potency.

Table 1: Comparison of Binding Affinities for Inducible Nitric Oxide Synthase (iNOS) Inhibitors

CompoundBinding Affinity (ΔG, kcal/mol)Inhibition Constant (Ki)
(E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) -11.18Not Reported
L-NIL (L-N6-(1-Iminoethyl)lysine)Not ReportedModerately iNOS-selective
AminoguanidineNot ReportedModerately iNOS-selective
1400WNot ReportedHighly iNOS-selective
L-NAME (N(G)-nitro-L-arginine methyl ester)Not Reported4.4 µM[2]

Table 2: Comparison of Binding Affinities for Phosphodiesterase 4B (PDE4B) Inhibitors

CompoundBinding Affinity (ΔG, kcal/mol)Half-Maximal Inhibitory Concentration (IC50)
(E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) -8.98Not Reported
RolipramNot ReportedHigh-affinity for PDE4[3][4]
RoflumilastNot ReportedHigh-affinity for PDE4
ApremilastNot ReportedHigh-affinity for PDE4
Crisaborole analog (compound 31)Not Reported0.42 nM[5]
Isocoumarin derivative (compound 32)Not Reported0.43 µM[5]

Experimental Protocols

The binding affinity data for JMPR-01 was obtained through in silico molecular docking simulations. This computational method predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.[6][7][8] The general workflow for such a study is as follows:

  • Preparation of the Protein Structure:

    • The three-dimensional structure of the target protein (e.g., iNOS or PDE4B) is obtained from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

    • The binding site, or the region of the protein where the ligand is expected to bind, is defined.

  • Preparation of the Ligand Structure:

    • The two-dimensional structure of the ligand (e.g., JMPR-01) is drawn using a chemical drawing software.

    • The 2D structure is converted to a 3D conformation, and its geometry is optimized to find the lowest energy state.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, or GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site of the protein.

    • For each generated pose, a scoring function is used to estimate the binding affinity, typically expressed as a docking score or binding free energy (ΔG). A more negative value indicates a more favorable binding interaction.

  • Analysis of Results:

    • The docking poses are ranked based on their scores. The pose with the lowest binding energy is generally considered the most likely binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding.

Visualizations

PDE4B_Inhibition_Pathway PDE4B_Inhibitor PDE4B Inhibitor (e.g., JMPR-01) PDE4B PDE4B PDE4B_Inhibitor->PDE4B cAMP cAMP Five_AMP 5'-AMP cAMP->Five_AMP Hydrolysis by PDE4B PKA PKA cAMP->PKA Activates Inflammatory_Mediators Pro-inflammatory Mediators PKA->Inflammatory_Mediators Inhibits Anti_Inflammatory_Mediators Anti-inflammatory Mediators PKA->Anti_Inflammatory_Mediators Promotes

Caption: Signaling pathway of PDE4B inhibition.

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis Protein_DB Protein Database (PDB) Prepared_Protein Prepared Protein Protein_DB->Prepared_Protein Ligand_Structure 2D Ligand Structure Prepared_Ligand 3D Ligand Conformation Ligand_Structure->Prepared_Ligand Docking_Simulation Docking Simulation Prepared_Protein->Docking_Simulation Prepared_Ligand->Docking_Simulation Binding_Poses Ranked Binding Poses Docking_Simulation->Binding_Poses Binding_Affinity Binding Affinity (ΔG) Binding_Poses->Binding_Affinity

Caption: Experimental workflow for molecular docking.

Conclusion

The in silico data presented in this guide suggests that (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), a structural analog of this compound, has a high binding affinity for the pro-inflammatory targets iNOS and PDE4B. The predicted binding energy of JMPR-01 to iNOS is particularly noteworthy and suggests a strong inhibitory potential.

It is crucial to emphasize that these findings are based on computational predictions and require experimental validation through robust biophysical and biochemical assays, such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or enzyme inhibition assays. Future studies should focus on synthesizing this compound and experimentally determining its binding affinity and inhibitory activity against a panel of inflammatory targets to confirm the preliminary in silico findings and further explore the therapeutic potential of this class of compounds.

References

Comparative Guide to the Antiproliferative Effects of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide and Alternative STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antiproliferative effects of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide and a well-characterized alternative, Tyrphostin AG-490. Due to the limited direct data on the reproducibility of this compound, this guide uses Tyrphostin AG-490 as a benchmark to illustrate the experimental data and methodologies required to establish robust and reproducible antiproliferative activity.

Introduction to this compound

This compound belongs to a class of organic compounds known as biphenyls and derivatives.[1] While specific studies on its antiproliferative effects and their reproducibility are not extensively documented in publicly available literature, its chemical structure, featuring a cyano-enamide group, is common in compounds designed as kinase inhibitors. It is hypothesized that this compound, like similar structures, may exert its antiproliferative effects through the inhibition of signaling pathways critical for cancer cell growth, such as the STAT3 pathway.

Alternative Compound: Tyrphostin AG-490

Tyrphostin AG-490 is a well-studied inhibitor of Janus kinase 2 (JAK2), which subsequently blocks the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] Persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting proliferation, survival, and metastasis.[3][4][5][6] AG-490 has been shown to effectively suppress the proliferation of various cancer cells, including breast cancer.[2]

Quantitative Data on Antiproliferative Effects

The following table summarizes the inhibitory concentrations (IC50) of Tyrphostin AG-490 against various kinases, providing a quantitative measure of its potency.

CompoundTarget KinaseIC50 ValueCell Line / SystemReference
Tyrphostin AG-490JAK210 µMIn vitro kinase assay[7]
JAK320 µMIn vitro kinase assay[7]
EGFR0.1 µMIn vitro kinase assay[8]
HER213.5 µMIn vitro kinase assay[8]
IL-2-mediated proliferation25 µMHuman T cells[9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the targeted signaling pathway and a typical workflow for assessing antiproliferative effects.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene (e.g., Cyclin D1, Bcl-xL) pSTAT3->Gene Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation AG490 Tyrphostin AG-490 AG490->JAK Inhibition

Caption: The JAK/STAT3 signaling pathway, a key target for antiproliferative drugs like Tyrphostin AG-490.

Antiproliferative_Assay_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with Compound (e.g., AG-490) at Varying Concentrations seeding->treatment incubation Incubate for Specified Time (e.g., 48-72h) treatment->incubation assay Perform Viability Assay (e.g., MTT, SRB) incubation->assay data_analysis Measure Absorbance/ Fluorescence assay->data_analysis ic50 Calculate IC50 Value data_analysis->ic50 end End ic50->end

Caption: A standard experimental workflow for determining the antiproliferative activity of a compound.

Experimental Protocols

To ensure the reproducibility of antiproliferative studies, detailed and standardized protocols are essential. Below are methodologies for key experiments.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound or AG-490) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[10]

Western Blot Analysis for STAT3 Phosphorylation

This method is used to assess the inhibition of the STAT3 signaling pathway.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound for a specified time. Stimulate with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion

While this compound shows potential as an antiproliferative agent based on its chemical structure, a thorough investigation is required to establish the reproducibility and mechanism of its effects. The data and protocols provided for the well-characterized STAT3 inhibitor, Tyrphostin AG-490, serve as a benchmark for the types of studies needed. To validate the efficacy of this compound, it is imperative to conduct rigorous experiments, including multiple cell line testing, dose-response studies, and specific mechanism-of-action assays, with meticulous documentation of experimental procedures to ensure reproducibility.

References

Comparative analysis of the pharmacokinetic properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetic Properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound derivatives have emerged as a promising class of compounds with potential therapeutic applications. A critical aspect of the drug development process is the thorough evaluation of the pharmacokinetic properties of these derivatives. Understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount to selecting candidates with favorable profiles for further development. This guide provides a framework for the comparative analysis of the pharmacokinetic properties of these compounds, offering standardized experimental protocols and data presentation formats.

While specific comparative in vivo pharmacokinetic data for a series of this compound derivatives is not extensively available in the public domain, this guide presents a representative analysis based on established methodologies in the field. The following sections detail a typical experimental workflow, a template for data comparison, and the underlying protocols necessary to generate such data.

Comparative Pharmacokinetic Data

The following table represents a hypothetical comparative summary of key pharmacokinetic parameters for a series of this compound derivatives. This format is recommended for a clear and concise comparison of the in vivo behavior of different analogs. The hypothetical derivatives (Derivative A, B, and C) would possess different substitution patterns on the phenyl rings, which can significantly influence their pharmacokinetic profiles.

ParameterDerivative ADerivative BDerivative C
Cmax (ng/mL) 1250 ± 150980 ± 1101800 ± 200
Tmax (h) 1.02.00.5
AUC₀-t (ng·h/mL) 8750105009200
AUC₀-∞ (ng·h/mL) 9100112009500
Half-life (t½) (h) 4.58.23.8
Oral Bioavailability (F%) 355528

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a standard workflow for conducting a comparative pharmacokinetic study of novel chemical entities.

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Interpretation compound_admin Compound Administration (Oral & IV Routes) blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) compound_admin->blood_sampling animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) animal_model->compound_admin plasma_extraction Plasma Sample Preparation (e.g., Protein Precipitation) blood_sampling->plasma_extraction lcms_analysis LC-MS/MS Analysis (Quantification of Parent Drug) plasma_extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) lcms_analysis->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½, F%) pk_modeling->parameter_calc comparative_analysis Comparative Analysis of Derivatives parameter_calc->comparative_analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

Detailed Experimental Protocols

The generation of reliable and reproducible pharmacokinetic data hinges on meticulous adherence to standardized protocols. Below are representative methodologies for the key experiments.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment with free access to standard chow and water. A 12-hour light/dark cycle should be maintained.

  • Compound Formulation and Administration: For oral administration, the this compound derivatives are typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, compounds are dissolved in a suitable vehicle like a mixture of saline, PEG400, and ethanol. A typical oral dose might be 10 mg/kg, while an intravenous dose would be lower, for example, 1 mg/kg.

  • Dosing and Blood Sampling:

    • Animals are fasted overnight before oral dosing.

    • For the oral group, the compound is administered via oral gavage.

    • For the intravenous group, the compound is administered via the tail vein.

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis
  • Sample Preparation: A protein precipitation method is commonly employed. To 50 µL of plasma, 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for each derivative and the internal standard are monitored for quantification.

  • Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the derivatives in the plasma samples are then determined using this calibration curve.

Pharmacokinetic Data Analysis
  • The plasma concentration-time data for each derivative is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

  • The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the observed data.

  • The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t) is calculated using the linear trapezoidal rule.

  • The area under the curve from time zero to infinity (AUC₀-∞) is calculated as AUC₀-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • The terminal half-life (t½) is calculated as 0.693 / λz.

  • The oral bioavailability (F%) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic properties of this compound derivatives. By following standardized protocols and maintaining a consistent data presentation format, researchers can effectively evaluate and compare different analogs, facilitating the identification of lead candidates with optimal pharmacokinetic profiles for further preclinical and clinical development. The provided templates and workflows are intended to serve as a valuable resource for scientists and drug development professionals in this field.

Safety Operating Guide

Personal protective equipment for handling 2-Cyano-3-(4-phenylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Cyano-3-(4-phenylphenyl)prop-2-enamide was not located. The following guidance is based on the safety profiles of structurally similar cyanoacrylate and cyano-containing compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Communication

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation, redness, and potential damage.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract, leading to coughing and shortness of breath.[1]

  • Potential for Cyanide Exposure: Although not explicitly documented for this specific compound, nitrogen-containing organic compounds can potentially release hydrogen cyanide upon combustion or decomposition.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves.Prevents direct skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat.[1][2]Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.[1][2]Minimizes inhalation of dust or vapors, preventing respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

  • Review Safety Information: Before beginning work, review this guide and any other available safety information.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources. Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.[3]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., gloves, weigh boats), and solutions, in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.[1][5]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound, emphasizing safety checkpoints.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh & Transfer Weigh & Transfer Prepare Workspace->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate & Store Waste Segregate & Store Waste Decontaminate Workspace->Segregate & Store Waste Contact EHS for Disposal Contact EHS for Disposal Segregate & Store Waste->Contact EHS for Disposal

Caption: A flowchart outlining the key steps and safety precautions for handling the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.